Paquinimod-d5-1
Description
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Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i6D,7D,8D,11D,12D |
InChI Key |
DIKSYHCCYVYKRO-FQGWPHPPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O)[2H])[2H] |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Paquinimod-d5-1 as a Deuterated Analog of Paquinimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Paquinimod and its deuterated analog, Paquinimod-d5-1. Paquinimod is a novel immunomodulatory agent that functions as a specific and orally active inhibitor of the S100A8/S100A9 protein complex. By preventing the interaction of S100A9 with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), Paquinimod effectively dampens pro-inflammatory signaling pathways. This compound, as a deuterated form of Paquinimod, is primarily utilized as an internal standard in pharmacokinetic analyses and is predicted to possess enhanced metabolic stability due to the kinetic isotope effect. This guide details the mechanism of action, summarizes available pharmacokinetic data, presents relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction: Paquinimod and the Significance of Deuteration
Paquinimod (ABR-215757) is a quinoline-3-carboxamide derivative with potent immunomodulatory properties. It has been investigated in various autoimmune and inflammatory conditions, including systemic lupus erythematosus, systemic sclerosis, and osteoarthritis. Its primary mechanism of action involves the inhibition of the S100A8/S100A9 complex, also known as calprotectin, which are damage-associated molecular pattern proteins (DAMPs) implicated in a wide range of inflammatory diseases.
The introduction of deuterium, a stable isotope of hydrogen, into drug molecules is a strategic approach in medicinal chemistry to improve their pharmacokinetic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 system. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased exposure, and potentially a reduced dosing frequency or improved safety profile. This compound is a deuterated analog of Paquinimod, designed to leverage these potential advantages and to serve as a crucial tool in bioanalytical assays.
Mechanism of Action: Inhibition of S100A8/S100A9 Signaling
Paquinimod exerts its immunomodulatory effects by specifically targeting the S100A9 subunit of the S100A8/S100A9 heterodimer. This interaction prevents S100A9 from binding to its cell surface receptors, primarily TLR4 and RAGE. The downstream signaling cascade, which involves the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines, is thereby inhibited.
Signaling Pathway of S100A9 and the Role of Paquinimod
The binding of S100A8/A9 to TLR4 and RAGE on immune cells, such as macrophages and neutrophils, triggers a signaling cascade that leads to the activation of NF-κB. This transcription factor then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Paquinimod, by blocking the initial ligand-receptor interaction, effectively suppresses this inflammatory response.
Caption: Paquinimod inhibits the S100A8/A9 signaling pathway.
Pharmacokinetic Profile
While direct comparative pharmacokinetic data for Paquinimod versus this compound is not publicly available, the known principles of the deuterium kinetic isotope effect allow for theoretical predictions. Deuteration is expected to slow the rate of metabolism, leading to a longer half-life and increased systemic exposure for this compound compared to its non-deuterated counterpart.
Preclinical and Clinical Pharmacokinetics of Paquinimod
Pharmacokinetic studies of Paquinimod have been conducted in both preclinical models and human clinical trials.
| Parameter | Species | Dose | Route | Value | Reference |
| Plasma Concentration | Mouse (MRL-lpr/lpr) | 0.04 mg/kg/day | Drinking Water | 0.03 µmol/L | [1][2] |
| Plasma Concentration | Mouse (MRL-lpr/lpr) | 0.2 mg/kg/day | Drinking Water | 0.17 µmol/L | [1][2] |
| Half-life (t½) | Human (SLE patients) | Not specified | Oral | Approx. 80 hours | [3] |
| Steady State | Human (SSc patients) | 3 mg/day | Oral | Achieved within 2 weeks | [4] |
| Pre-dose Concentration | Human (SSc patients) | 3 mg/day | Oral | 4650 ± 436 nmol/L (at 8 weeks) | [3] |
Theoretical Pharmacokinetic Advantages of this compound
Based on the deuterium kinetic isotope effect, this compound is expected to exhibit:
-
Reduced Rate of Metabolism: Slower cleavage of C-D bonds compared to C-H bonds by metabolic enzymes.
-
Increased Half-Life: A longer duration of action in the body.
-
Increased Bioavailability: Higher systemic exposure after oral administration.
-
Reduced Metabolite-Related Toxicity: Potential for a more favorable safety profile if metabolites contribute to adverse effects.
Experimental Protocols
This section outlines representative experimental protocols for the in vivo evaluation of Paquinimod and the bioanalytical quantification using a deuterated internal standard like this compound.
In Vivo Efficacy Study in a Mouse Model of Osteoarthritis
This protocol is based on studies evaluating Paquinimod in a collagenase-induced osteoarthritis (CIOA) mouse model.
Objective: To assess the prophylactic effect of Paquinimod on the development of synovial activation, osteophyte formation, and cartilage damage.
Materials:
-
C57Bl/6 mice
-
Collagenase (1U)
-
Paquinimod
-
Vehicle (e.g., drinking water)
-
Histological staining reagents (e.g., Safranin-O)
-
Imaging software for analysis
Procedure:
-
Animal Acclimatization: Acclimatize C57Bl/6 mice for at least one week before the experiment.
-
Paquinimod Administration: Administer Paquinimod (e.g., 3.75 mg/kg) in the drinking water, refreshed twice a week, starting 4 days before OA induction.
-
OA Induction: Induce osteoarthritis by two intra-articular injections of 1U collagenase into the knee joint.
-
Monitoring: Monitor the animals for the duration of the study (e.g., several weeks).
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin-O for visualization of cartilage.
-
Scoring: Score synovial thickening, osteophyte size, and cartilage damage using established scoring systems (e.g., a modified Pritzker OARSI score).
Caption: Experimental workflow for in vivo efficacy testing.
Bioanalytical Quantification using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a general framework for the quantification of Paquinimod in biological matrices using this compound as an internal standard.
Objective: To accurately and precisely quantify the concentration of Paquinimod in plasma samples.
Materials:
-
Plasma samples containing Paquinimod
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add a known amount of this compound solution in acetonitrile.
-
Precipitate proteins by adding an excess of acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate Paquinimod and this compound on a C18 column using a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas for Paquinimod and this compound.
-
Calculate the peak area ratio of Paquinimod to this compound.
-
Determine the concentration of Paquinimod in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of Paquinimod.
-
Caption: Bioanalytical workflow for Paquinimod quantification.
Conclusion
Paquinimod is a promising immunomodulatory agent with a well-defined mechanism of action targeting the pro-inflammatory S100A8/S100A9 complex. Its deuterated analog, this compound, serves as an essential tool for accurate bioanalysis and holds the potential for an improved pharmacokinetic profile. While direct comparative studies are needed to quantify the benefits of deuteration for Paquinimod, the established principles of the kinetic isotope effect strongly suggest advantages in metabolic stability. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Paquinimod and the application of its deuterated analog in drug development.
References
The Synthesis and Chemical Profile of Paquinimod-d5-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Paquinimod-d5-1, a deuterated isotopologue of the immunomodulatory agent Paquinimod. Paquinimod has garnered significant interest for its therapeutic potential in autoimmune diseases, primarily through its targeted inhibition of the S100A9 protein. The introduction of deuterium atoms in this compound offers a valuable tool for various research applications, including metabolic stability studies and use as an internal standard in pharmacokinetic analyses. This document outlines a plausible synthetic route, detailed, albeit hypothetical, experimental protocols, and expected analytical data for this compound. Furthermore, it visualizes the established signaling pathway of Paquinimod's mechanism of action and a representative experimental workflow for its synthesis and purification.
Chemical Structure and Properties
Paquinimod, chemically known as N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, is a small molecule belonging to the quinoline-3-carboxamide class of compounds. The "-d5" designation in this compound indicates the presence of five deuterium atoms, which, for the purpose of this guide, are presumed to be located on the 5-ethyl group, a common site for metabolic oxidation. The "-1" is likely an internal batch or lot number and does not denote a specific chemical isomer.
Table 1: Chemical and Physical Properties of Paquinimod and this compound
| Property | Paquinimod | This compound (Predicted) |
| IUPAC Name | N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | N-ethyl-5-(ethyl-d5)-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide |
| Molecular Formula | C₂₁H₂₂N₂O₃ | C₂₁H₁₇D₅N₂O₃ |
| Molecular Weight | 350.41 g/mol | 355.44 g/mol |
| CAS Number | 248282-01-1 | Not available |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol | Soluble in DMSO and Ethanol |
Proposed Synthesis of this compound
Synthesis of 3-(Ethyl-d5)-aniline
The synthesis of the deuterated aniline precursor can be achieved through the deuteration of ethylbenzene followed by nitration and reduction.
Experimental Protocol:
-
Deuteration of Ethylbenzene: Ethylbenzene is subjected to deuteration using a suitable deuterium source, such as D₂O, in the presence of a catalyst like a supported noble metal (e.g., Pd/C) or an acid/base catalyst under elevated temperature and pressure. This process will exchange the five protons on the ethyl group for deuterium atoms to yield ethylbenzene-d5.
-
Nitration: The resulting ethylbenzene-d5 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, predominantly at the para position, yielding 1-(ethyl-d5)-4-nitrobenzene.
-
Reduction: The nitro group of 1-(ethyl-d5)-4-nitrobenzene is then reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C) to afford 3-(ethyl-d5)-aniline.
Synthesis of the Quinoline-3-carboxylic Acid Core
The quinoline core can be constructed using a Vilsmeier-Haack reaction followed by oxidation.
Experimental Protocol:
-
Vilsmeier-Haack Reaction: The synthesized 3-(ethyl-d5)-aniline is first acylated with acetic anhydride to form the corresponding acetanilide. This intermediate is then treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to induce cyclization and formylation, yielding 2-chloro-5-(ethyl-d5)-3-formylquinoline.
-
Hydrolysis and N-methylation: The 2-chloro group is hydrolyzed to a hydroxyl group, and the quinoline nitrogen is methylated using a methylating agent like methyl iodide or dimethyl sulfate to yield 5-(ethyl-d5)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
-
Oxidation: The aldehyde at the 3-position is oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or sodium chlorite, to give 5-(ethyl-d5)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Amide Coupling to Yield this compound
The final step is the coupling of the quinoline-3-carboxylic acid with N-ethylaniline.
Experimental Protocol:
-
Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Amidation: N-ethylaniline is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and spectrometric techniques.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | The spectrum would be similar to that of Paquinimod, with the notable absence of signals corresponding to the 5-ethyl group's protons. The remaining proton signals would be consistent with the Paquinimod structure. |
| ¹³C NMR | The spectrum would show signals corresponding to all 21 carbon atoms. The signals for the deuterated ethyl group would exhibit a characteristic splitting pattern due to C-D coupling. |
| Mass Spectrometry (ESI-MS) | A prominent peak at m/z 356.2 [M+H]⁺ would be expected, which is 5 mass units higher than that of unlabeled Paquinimod (m/z 351.2). |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass would be consistent with the calculated exact mass of the [M+H]⁺ ion of C₂₁H₁₈D₅N₂O₃⁺. |
| Purity (HPLC) | >98% |
Mechanism of Action and Signaling Pathway
Paquinimod exerts its immunomodulatory effects by binding to the S100A9 protein, which is a member of the S100 family of calcium-binding proteins. S100A9 is known to act as a damage-associated molecular pattern (DAMP) molecule, promoting inflammation by interacting with cell surface receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). By binding to S100A9, Paquinimod allosterically inhibits its interaction with TLR4 and RAGE, thereby blocking downstream pro-inflammatory signaling cascades.
Paquinimod-d5-1 as an Inhibitor of S100A8/A9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S100A8/A9 protein complex, also known as calprotectin, is a critical member of the damage-associated molecular pattern (DAMP) family of proteins. Predominantly expressed by myeloid cells such as neutrophils and monocytes, S100A8/A9 is released into the extracellular space in response to infection or tissue damage. Once secreted, it acts as a potent pro-inflammatory mediator by engaging with cell surface receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction triggers intracellular signaling cascades that drive the production of inflammatory cytokines and chemokines, perpetuating the inflammatory response. Elevated levels of S100A8/A9 are associated with a wide range of inflammatory and autoimmune diseases, including osteoarthritis, systemic sclerosis, lupus, and idiopathic pulmonary fibrosis, making it a compelling therapeutic target.
Paquinimod (ABR-215757) is a novel, orally active quinoline-3-carboxamide derivative that has been identified as a specific inhibitor of the S100A8/A9 complex.[1][2] It exerts its immunomodulatory effects by directly binding to the S100A9 subunit, thereby preventing the S100A8/A9 complex from interacting with its cognate receptors.[1][2]
This technical guide focuses on the core inhibitory action of Paquinimod on the S100A8/A9 signaling axis. The "-d5-1" designation in Paquinimod-d5-1 refers to a deuterated analog of the parent compound.[3] Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are commonly used in drug development.[4][5] While sometimes used to improve pharmacokinetic properties, they are frequently employed as stable isotope-labeled internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] Published pharmacokinetic studies of Paquinimod have utilized a stable isotope-labeled internal standard for just this purpose.[6] Therefore, for the purposes of understanding the biological mechanism of action, the data and methodologies presented herein pertain to Paquinimod.
Mechanism of Action
Paquinimod's primary mechanism of action is the direct binding to the S100A9 protein, a key component of the S100A8/A9 heterodimer.[1] This binding event is crucial as it allosterically inhibits the interaction between the S100A8/A9 complex and its downstream signaling receptors, TLR4 and RAGE.[1][2] By preventing this protein-protein interaction, Paquinimod effectively neutralizes the pro-inflammatory capacity of extracellular S100A8/A9. This blockade disrupts the initiation of the downstream inflammatory cascade, leading to a reduction in the production of key inflammatory mediators such as IL-6, IL-8, and matrix metalloproteinases (MMPs).[1]
Signaling Pathway Inhibition
The S100A8/A9 complex functions as a key alarmin, activating myeloid cells through the TLR4/MD2 receptor complex and RAGE. This engagement initiates a signaling cascade that typically involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammatory gene expression. The result is the transcription and secretion of numerous pro-inflammatory cytokines and chemokines, which recruit and activate other immune cells, amplifying the inflammatory state.
Paquinimod intervenes at the very beginning of this cascade. By binding to S100A9, it prevents the ligand (S100A8/A9) from docking with its receptors (TLR4/RAGE), thus silencing the downstream signal.
Quantitative Inhibition Data
The inhibitory potency of Paquinimod has been quantified in various assays. The data highlights its ability to disrupt S100A8/A9 signaling and function at both the molecular and cellular levels.
| Parameter | Value | Assay Description |
| IC₅₀ | ~878 nM | Inhibition of S100A9-induced NF-κB luciferase activity in 293-hTLR4-MD2-CD14 transfected cells. |
| IC₅₀ | 23 µM | Inhibition of human S100A9 (100 nM) binding to immobilized human TLR4/MD2 complex. |
| IC₅₀ | 26 µM | Inhibition of human S100A9 (100 nM) binding to immobilized human RAGE. |
Table 1: In Vitro Inhibitory Potency of Paquinimod.
In addition to direct inhibition metrics, Paquinimod has demonstrated significant efficacy in reducing the downstream effects of S100A8/A9 stimulation in various experimental models.
| Model System | Treatment | Effect |
| Human Osteoarthritic Synovium | Paquinimod + S100A9 | 35% reduction in IL-6, 38% reduction in IL-8, 39% reduction in MMP-1, 64% reduction in MMP-3.[1] |
| Collagenase-Induced Osteoarthritis (Mouse) | 3.75 mg/kg Paquinimod | 57% reduction in synovial thickening, 66% reduction in osteophyte size, 47-75% reduction in cartilage damage.[1][8] |
Table 2: Functional Effects of Paquinimod in Ex Vivo and In Vivo Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize Paquinimod's inhibitory effects.
In Vitro: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the ability of Paquinimod to inhibit S100A9-mediated activation of the TLR4 signaling pathway.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected to express human TLR4, MD2, and CD14, along with an NF-κB-inducible luciferase reporter gene.
-
Stimulation: Cells are incubated with recombinant human S100A9 protein to stimulate TLR4-dependent NF-κB activation.
-
Inhibition: Paquinimod is added to the cell cultures at a range of concentrations prior to or concurrently with S100A9 stimulation.
-
Readout: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of NF-κB activation.
-
Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of Paquinimod. An IC₅₀ of approximately 878 nM was determined using this method.
In Vivo: Collagenase-Induced Osteoarthritis (CIOA) Mouse Model
This model is used to evaluate the efficacy of Paquinimod in a disease state characterized by high synovial activation and S100A8/A9 upregulation.
-
Model Induction: Osteoarthritis is induced in C57BL/6 mice via intra-articular injection of collagenase into the knee joint.[1]
-
Treatment: Paquinimod is administered to the mice, typically dissolved in their drinking water, at a specified dose (e.g., 3.75 mg/kg/day).[1] Treatment is often initiated prophylactically, starting several days before disease induction.[1]
-
Duration: The study continues for several weeks to allow for the development of OA pathology.
-
-
Synovial Thickening: Scored to assess inflammation.
-
Osteophyte Formation: Measured using imaging software to quantify bone spur growth.
-
Cartilage Damage: Scored using a standardized system (e.g., OARSI score) to evaluate cartilage degradation.[1]
-
In Vivo: Cecal Ligation and Puncture (CLP) Sepsis Mouse Model
This protocol assesses Paquinimod's ability to mitigate the systemic inflammatory response and organ damage in a model of sepsis.
-
Model Induction: Sepsis is induced in mice through a surgical procedure involving the ligation and puncture of the cecum, leading to polymicrobial peritonitis.
-
Treatment: Paquinimod (e.g., 10 mg/kg) is typically administered via intraperitoneal injection before and/or after the CLP surgery.[7] The compound is often dissolved in a vehicle such as castor oil.[7]
-
Endpoints: Disease progression and the effect of the inhibitor are monitored by assessing:
-
Renal Function: Measurement of serum blood urea nitrogen (BUN) and creatinine levels.[7]
-
Histopathology: Examination of kidney tissue for pathological changes, inflammation, and cell death.[7]
-
Inflammatory Markers: Quantification of inflammatory cell infiltration (e.g., macrophages) and cytokine levels in tissue and serum.[7]
-
Conclusion
Paquinimod is a well-characterized, potent inhibitor of the S100A8/A9 inflammatory pathway. Its mechanism of action, centered on the direct binding to S100A9 and subsequent blockade of TLR4 and RAGE receptor interactions, is supported by robust in vitro and in vivo data. With demonstrated efficacy in multiple preclinical models of inflammatory and fibrotic diseases, Paquinimod represents a promising therapeutic agent. The development of deuterated analogs, such as this compound, for use as internal standards in pharmacokinetic assays is a critical component of its clinical translation, enabling precise quantification and characterization of the drug's behavior in biological systems. This comprehensive understanding of its molecular target, mechanism of inhibition, and pharmacological properties provides a solid foundation for its continued development as a treatment for S100A8/A9-driven pathologies.
References
- 1. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
The role of Paquinimod in modulating the immune system.
An In-depth Technical Guide on the Role of Paquinimod in Modulating the Immune System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paquinimod (ABR-215757) is an orally active quinoline-3-carboxamide derivative with potent immunomodulatory properties.[1][2] Extensive preclinical and early-phase clinical studies have demonstrated its efficacy in a range of autoimmune and inflammatory conditions, including systemic lupus erythematosus (SLE), systemic sclerosis (SSc), rheumatoid arthritis, and multiple sclerosis.[3][4][5] The primary mechanism of action involves the targeted inhibition of the S100A9 protein, a key alarmin and damage-associated molecular pattern (DAMP) molecule.[4][6] By binding to S100A9, Paquinimod prevents its interaction with crucial pattern recognition receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby attenuating downstream pro-inflammatory signaling cascades.[1][2][7] This guide provides a comprehensive technical overview of Paquinimod's mechanism of action, its effects on various immune cell populations, and its therapeutic potential, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Inhibition of S100A9 Signaling
Paquinimod's immunomodulatory effects are centered on its ability to bind to the S100A9 protein.[4] S100A9, often existing as a heterodimer with S100A8 (forming calprotectin), is released by activated or stressed myeloid cells like neutrophils and monocytes.[6][8] Extracellular S100A9 acts as a potent pro-inflammatory signal by engaging with TLR4 and RAGE on the surface of immune cells.[1][2]
This interaction triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and subsequent production of a wide array of inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[1][6][9] Paquinimod physically binds to S100A9, sterically hindering its ability to dock with TLR4 and RAGE, thus effectively shutting down this inflammatory amplification loop.[2][7][10]
Signaling Pathway Diagram
The following diagram illustrates the S100A9-TLR4 signaling pathway and the inhibitory action of Paquinimod.
References
- 1. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sclerodermanews.com [sclerodermanews.com]
- 4. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 7. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. S100a8 inhibitor Paquinimod attenuates coal dust-induced pulmonary fibrosis via blocking neutrophils-S100a8-Tlr4-macrophages signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the binding of Paquinimod to S100A9 to prevent interaction with TLR4 and RAGE receptors.
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Paquinimod, a quinoline-3-carboxamide derivative, in preventing the pro-inflammatory signaling cascades initiated by the S100A9 protein. By binding directly to S100A9, Paquinimod effectively blocks its interaction with two key receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This guide provides a comprehensive overview of the underlying molecular interactions, quantitative binding data, detailed experimental protocols for studying this process, and visual representations of the involved pathways and workflows.
Introduction: The Inflammatory Nexus of S100A9, TLR4, and RAGE
S100A9 is a calcium-binding protein that plays a pivotal role in numerous inflammatory diseases. When released into the extracellular space, it acts as a Damage-Associated Molecular Pattern (DAMP), signaling cellular stress or injury. S100A9 exerts its pro-inflammatory effects primarily through the activation of TLR4 and RAGE. This engagement triggers downstream signaling pathways, leading to the production of inflammatory cytokines and perpetuating the inflammatory response.
Paquinimod has emerged as a promising therapeutic agent by directly targeting S100A9 and disrupting this critical inflammatory axis. Understanding the precise molecular interactions and having robust methods to quantify this inhibition are crucial for the development of S100A9-targeted therapies.
Quantitative Analysis of Paquinimod's Inhibitory Activity
The efficacy of Paquinimod in disrupting the S100A9-receptor interaction has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data from published studies.
| Inhibitor | Interaction Inhibited | Assay Type | IC50 Value | Reference |
| Paquinimod | S100A9-induced NF-κB activation | Luciferase Reporter Assay | ~878 nM | [1] |
| Imidazo-[2,1-B]-thiazole derivative (Compound 2) | S100A9 - RAGE | Competitive Binding Assay | 3.13 µM | [2] |
| N-(heteroaryl)-sulfonamide derivative | S100A9 - RAGE | Homogeneous Assay | 0.07 µM | [2] |
Table 1: Inhibitory concentrations of Paquinimod and related compounds on S100A9-mediated signaling.
Signaling Pathways: S100A9 Activation of TLR4 and RAGE
The binding of S100A9 to TLR4 and RAGE initiates distinct yet overlapping signaling cascades that converge on the activation of the master inflammatory transcription factor, NF-κB.
S100A9-TLR4 Signaling Pathway
Caption: S100A9-TLR4 signaling pathway and Paquinimod's point of inhibition.
S100A9-RAGE Signaling Pathway
Caption: S100A9-RAGE signaling pathway and Paquinimod's point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the binding of Paquinimod to S100A9 and its inhibitory effects on receptor interactions.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol:
-
Ligand Immobilization:
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Chemistry: Amine coupling.
-
Ligand: Recombinant human S100A9 diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Procedure:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the S100A9 solution over the activated surface.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
-
Kinetic Analysis:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte: Paquinimod dissolved in running buffer at a series of concentrations (e.g., 0.1 nM to 1 µM).
-
Flow Rate: 30 µL/min.
-
Association Time: 180 seconds.
-
Dissociation Time: 300 seconds.
-
Regeneration: A short pulse of 10 mM Glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
The sensorgram data is fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of S100A9-Receptor Binding
This competitive ELISA protocol is designed to quantify the ability of Paquinimod to inhibit the binding of S100A9 to immobilized TLR4 or RAGE.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with 100 µL/well of recombinant human TLR4/MD2 complex or RAGE-Fc chimera at a concentration of 2 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS containing 1% BSA) and incubate for 2 hours at room temperature.
-
-
Competitive Inhibition:
-
Wash the plate three times with Wash Buffer.
-
In a separate plate, pre-incubate a constant concentration of biotinylated S100A9 (e.g., 1 µg/mL) with serial dilutions of Paquinimod (or vehicle control) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of streptavidin-HRP diluted in Blocking Buffer (e.g., 1:1000).
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of Paquinimod.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of S100A9-TLR4 Complex
Co-IP is used to demonstrate that Paquinimod can disrupt the interaction between S100A9 and TLR4 in a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing both S100A9 and TLR4 (e.g., human monocytes or a transfected cell line).
-
Treat the cells with Paquinimod (e.g., 1 µM) or vehicle control for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add an anti-TLR4 antibody (e.g., 2 µg) to the lysate and incubate with gentle rotation for 4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours or overnight at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-S100A9 antibody to detect the amount of S100A9 that was co-immunoprecipitated with TLR4.
-
A decrease in the S100A9 band intensity in the Paquinimod-treated sample compared to the control indicates disruption of the S100A9-TLR4 interaction.
-
Conclusion
Paquinimod represents a targeted therapeutic strategy that directly interferes with the pro-inflammatory functions of S100A9. By binding to S100A9, it effectively prevents the activation of TLR4 and RAGE, thereby mitigating downstream inflammatory signaling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of Paquinimod and other S100A9 inhibitors in a variety of inflammatory and autoimmune diseases. The continued exploration of this molecular interaction holds significant promise for the development of novel anti-inflammatory therapies.
References
The potential of Paquinimod in treating autoimmune diseases like systemic lupus erythematosus (SLE) and systemic sclerosis.
An In-depth Examination of a Novel S100A9 Inhibitor for Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc)
Introduction
Systemic lupus erythematosus (SLE) and systemic sclerosis (SSc) are chronic, debilitating autoimmune diseases characterized by systemic inflammation, immune dysregulation, and multi-organ damage. Current therapeutic strategies often rely on broad immunosuppression, which can be associated with significant side effects and incomplete efficacy. Paquinimod (ABR-215757) is an orally active quinoline-3-carboxamide derivative with immunomodulatory properties that offers a more targeted therapeutic approach.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the potential of Paquinimod in the treatment of SLE and SSc, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.
Core Mechanism of Action: Targeting the S100A9 Inflammatory Pathway
Paquinimod's primary mechanism of action is the inhibition of the S100A9 protein.[1][3] S100A9 is a calcium-binding protein that acts as a damage-associated molecular pattern (DAMP).[4] In inflammatory conditions, S100A9 is released by activated myeloid cells, such as neutrophils and monocytes, and propagates the inflammatory cascade by binding to and activating Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[3][5][6] This interaction triggers downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB), leading to the production of pro-inflammatory cytokines and chemokines.[5][7]
Paquinimod binds to S100A9, preventing its interaction with TLR4 and RAGE, thereby attenuating the subsequent inflammatory signaling.[3][5] This targeted approach allows for the modulation of the innate immune response without causing broad immunosuppression.
Preclinical Evidence in Systemic Lupus Erythematosus (SLE)
The efficacy of Paquinimod in SLE has been evaluated in the lupus-prone MRL-lpr/lpr mouse model.[8]
Quantitative Data from MRL-lpr/lpr Mouse Studies
| Parameter | Paquinimod Treatment | Control | Comparison Treatments | Reference |
| Disease Inhibition | Significant inhibition of disease progression | Progressive disease | Comparable to Prednisolone and Mycophenolate Mofetil | [8] |
| Serologic Markers | Prominent positive effects on markers | Worsening markers | Not specified | [8] |
| Steroid-Sparing Effect | Observed | Not applicable | Not applicable | [8] |
Experimental Protocol: MRL-lpr/lpr Mouse Model
-
Animal Model: Lupus-prone MRL-lpr/lpr mice were used to model the spontaneous development of SLE.
-
Treatment: Paquinimod was administered orally. Control groups received a placebo. Comparative arms were treated with established SLE therapies like prednisolone and mycophenolate mofetil.
-
Efficacy Assessment: Disease progression was monitored by assessing various parameters, including proteinuria, autoantibody levels (e.g., anti-dsDNA), and histopathological changes in organs like the kidneys.
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the treatment and control groups.
Clinical Evidence in Systemic Lupus Erythematosus (SLE)
Paquinimod has been evaluated in Phase I and II clinical trials for the treatment of SLE.[8][9][10]
Summary of Clinical Trial Data in SLE
| Study Phase | Dosage | Number of Patients | Key Findings | Adverse Events | Reference |
| Phase Ib | Dose-ranging up to 6.0 mg/day | Cohorts of SLE patients | Doses up to 3.0 mg/day were well tolerated. Linear pharmacokinetics suitable for once-daily dosing. | Majority mild to moderate and transient. Most frequent were arthralgia and myalgia at doses ≥4.5 mg/day. | [8] |
| Phase II (NCT00997100) | Not specified | Patients with mild active SLE | Exploratory study of changes in disease activity and biomarkers. | Not detailed in the provided search results. | [9] |
Preclinical Evidence in Systemic Sclerosis (SSc)
The anti-fibrotic potential of Paquinimod has been investigated in the tight skin 1 (Tsk1/+) mouse model of SSc.[1]
Quantitative Data from Tight Skin 1 Mouse Studies
| Parameter | Paquinimod Treatment | Control | Key Findings | Reference |
| Skin Thickness | Reduced | Increased | Significant reduction in skin fibrosis. | [1] |
| Myofibroblast Count | Decreased | Increased | Reduction in a key cell type driving fibrosis. | [1] |
| Total Hydroxyproline Content | Decreased | Increased | Indicates reduced collagen deposition. | [1] |
| Macrophage Polarization | Shift from M2 to M1 phenotype | Predominantly M2 phenotype | Polarization towards a less pro-fibrotic macrophage phenotype. | [1] |
| TGF-β Response | Reduced | Increased | Attenuation of a major pro-fibrotic signaling pathway. | [1] |
| Auto-antibody Production | Abrogated increase | Increased | Systemic effect on the autoimmune response. | [1] |
Experimental Protocol: Tight Skin 1 Mouse Model
-
Animal Model: The tight skin 1 (Tsk1/+) mouse model, which spontaneously develops skin fibrosis, was utilized.
-
Treatment: Paquinimod was administered to the mice, typically through their drinking water.
-
Fibrosis Assessment: Skin fibrosis was quantified by measuring skin thickness, histological analysis of collagen deposition, and counting the number of α-smooth muscle actin-positive myofibroblasts. The total hydroxyproline content in skin samples was also measured as a biochemical marker of collagen.
-
Immunological Assessment: The phenotype of macrophages in the skin was analyzed by flow cytometry or immunohistochemistry to determine the M1/M2 polarization state. The transforming growth factor-beta (TGF-β) response and levels of auto-antibodies were also evaluated.
Clinical Evidence in Systemic Sclerosis (SSc)
An open-label clinical study (NCT01487551) has been conducted to evaluate the safety and biomarker changes in SSc patients treated with Paquinimod.[2][11]
Summary of Clinical Trial Data in SSc
| Parameter | Dosage | Number of Patients | Duration | Key Biomarker Findings | Safety Profile | Reference |
| Biomarker & Safety Study | 3 mg/day | 9 | 8 weeks | - Reduced type I IFN activity in serum and skin.- Reduced serum CCL2 in 7 of 9 patients.- Median 10% reduction in skin myofibroblasts. | Generally well tolerated. Mild to moderate adverse events, most commonly arthralgia and headache. | [2][11] |
Conclusion
Paquinimod represents a promising, targeted therapeutic agent for autoimmune diseases such as SLE and SSc. Its unique mechanism of inhibiting the S100A9-mediated inflammatory pathway has been substantiated by a growing body of preclinical and clinical data. In models of lupus, Paquinimod has demonstrated efficacy comparable to established treatments with a steroid-sparing effect.[8] In the context of systemic sclerosis, it has shown significant anti-fibrotic effects in preclinical models and has translated to promising biomarker changes in an early-phase clinical trial, notably a reduction in myofibroblasts.[1][2][11] The oral bioavailability and generally well-tolerated safety profile further enhance its potential as a novel treatment modality. Further investigation in larger, randomized controlled trials is warranted to fully elucidate the clinical efficacy and long-term safety of Paquinimod in these complex autoimmune conditions.
References
- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 7. Convergence and amplification of toll-like receptor (TLR) and receptor for advanced glycation end products (RAGE) signaling pathways via high mobility group B1 (HMGB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PubMed [pubmed.ncbi.nlm.nih.gov]
Paquinimod in Preclinical Models of Idiopathic Pulmonary Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function and ultimately, death. The pathogenesis of IPF is complex and involves epithelial cell injury, chronic inflammation, and the aberrant activation of fibroblasts, resulting in excessive extracellular matrix deposition. Paquinimod is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class. It has demonstrated efficacy in various preclinical models of autoimmune and inflammatory diseases.[1][2] This technical guide provides an in-depth summary of the preclinical studies investigating the use of Paquinimod as a potential therapeutic agent for IPF, focusing on its mechanism of action, experimental protocols, and quantitative efficacy data.
Mechanism of Action: Targeting the S100A9-TLR4/RAGE Axis
Paquinimod's primary mechanism of action involves the inhibition of the S100A9 protein.[3][4] S100A9 is a damage-associated molecular pattern (DAMP) protein, which is significantly upregulated during inflammation and tissue injury.[5][6] In the context of pulmonary fibrosis, elevated levels of S100A9 are associated with disease progression and poor prognosis.[5][6] S100A9 exerts its pro-inflammatory and pro-fibrotic effects by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2][6] Paquinimod functions by binding to S100A9, thereby preventing its interaction with these receptors and inhibiting downstream signaling pathways that drive inflammation and fibrosis.[2][6]
Preclinical Efficacy in Animal Models of Pulmonary Fibrosis
Paquinimod has been evaluated in multiple rodent models of pulmonary fibrosis, demonstrating significant anti-fibrotic and anti-inflammatory effects. The most commonly used model is the bleomycin-induced fibrosis model, which recapitulates key features of human IPF.[3][6]
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
The typical workflow for evaluating Paquinimod in a bleomycin (BLM)-induced fibrosis model involves several key steps, from induction of fibrosis to the final analysis of lung tissue. This process allows for the assessment of both the preventive and therapeutic potential of the compound.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Strain: C57BL/6 mice are commonly used.[2]
-
Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 mg/kg) is administered to anesthetized mice to induce lung injury and subsequent fibrosis.[3][6]
-
Paquinimod Administration: Treatment protocols vary, but a representative preventive regimen involves daily administration of Paquinimod (e.g., 10-25 mg/kg) via oral gavage or in drinking water, starting one day after bleomycin administration and continuing for 14 to 21 days.[2][4]
Silica-Induced Pulmonary Fibrosis Model
-
Induction: A single intranasal instillation of silica microparticles (e.g., 1 mg/mouse) is administered.[7]
-
Paquinimod Administration: Paquinimod (e.g., 10 mg/kg) is administered intranasally at the time of silica exposure, with analysis performed at a later time point (e.g., day 7).[7]
Key Efficacy Endpoints and Methodologies
-
Histological Analysis: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition (blue staining). Fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.[7]
-
Hydroxyproline Assay: This biochemical assay quantifies the total collagen content in lung homogenates, serving as a primary quantitative marker of fibrosis.[4][5]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline to collect BALF. Total and differential cell counts (neutrophils, lymphocytes, macrophages) are performed to assess the degree of inflammation.[4][5]
-
Gene and Protein Expression Analysis: Quantitative PCR (qPCR) and Western blotting are used to measure the expression levels of key pro-fibrotic and inflammatory markers in lung tissue, such as Transforming Growth Factor-beta (TGF-β), Alpha-Smooth Muscle Actin (α-SMA), vimentin, and various collagens (e.g., COL1A1).[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Paquinimod in IPF models.
Table 1: Effect of Paquinimod on Markers of Lung Fibrosis
| Parameter | Animal Model | Paquinimod Effect | Control Group | Citation |
|---|---|---|---|---|
| Hydroxyproline Content | Bleomycin-induced | Significant reduction | Vehicle | [4][5][6] |
| Fibrotic Score | Silica-induced | Significant reduction | Vehicle | [7] |
| Pathological Changes | Bleomycin-induced | Ameliorated | Vehicle |[4][5] |
Table 2: Effect of Paquinimod on Inflammation and Cellular Infiltration
| Parameter | Animal Model | Paquinimod Effect | Control Group | Citation |
|---|---|---|---|---|
| BALF Neutrophils | Bleomycin-induced | Significant reduction | Vehicle | [4][5][6] |
| BALF Lymphocytes | Bleomycin-induced | Significant reduction | Vehicle | [4][5][6] |
| Inflammation Score | Silica-induced | Significant reduction | Vehicle |[7] |
Table 3: Effect of Paquinimod on Pro-Fibrotic Gene and Protein Expression
| Marker | Analysis Type | Animal Model | Paquinimod Effect | Citation |
|---|---|---|---|---|
| TGF-β | Gene & Protein | Silica-induced | Reduced Expression | [8] |
| α-SMA | Gene & Protein | Silica-induced | Reduced Expression | [8] |
| Vimentin | Gene & Protein | Silica-induced | Reduced Expression | [8] |
| COL1A & COL5A | Gene & Protein | Silica-induced | Reduced Expression | [9] |
| MMP2 & MMP9 | Gene & Protein | Silica-induced | Reduced Expression | [9] |
| Endothelial–Mesenchymal Transition (EndMT) | In vivo analysis | Bleomycin-induced | Suppressed |[4][5][6] |
Modulation of Key Pathogenic Pathways
The anti-fibrotic effects of Paquinimod are linked to its ability to modulate several key cellular processes and signaling pathways implicated in IPF pathogenesis. By inhibiting the S100A9 axis, Paquinimod not only reduces the infiltration of inflammatory cells like neutrophils but also suppresses the endothelial-mesenchymal transition (EndMT), a process where endothelial cells acquire a mesenchymal phenotype and contribute to the fibroblast population.[4][5][6] Furthermore, this inhibition leads to a downstream reduction in the expression of potent pro-fibrotic mediators like TGF-β, which are central to the activation of fibroblasts and subsequent collagen deposition.[8]
Conclusion
Preclinical studies provide compelling evidence for the therapeutic potential of Paquinimod in the treatment of idiopathic pulmonary fibrosis. By targeting S100A9, a key DAMP involved in both inflammation and fibrosis, Paquinimod effectively ameliorates pathological changes in robust animal models of the disease.[3][4] It significantly reduces collagen deposition, decreases inflammatory cell infiltration into the lungs, and suppresses critical pro-fibrotic processes such as EndMT.[4][5][6] Given that the safety and pharmacokinetics of Paquinimod have been established in human clinical trials for other autoimmune conditions, these preclinical findings strongly support its further investigation as a novel treatment for IPF.[3][5][6]
References
- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pu… [ouci.dntb.gov.ua]
- 4. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics of Paquinimod in Lupus-Prone Mice
This guide provides a comprehensive overview of the pharmacokinetics of Paquinimod, a quinoline-3-carboxamide derivative with immunomodulatory properties, specifically in the context of lupus-prone mouse models. It is intended for researchers, scientists, and drug development professionals working on novel therapies for systemic lupus erythematosus (SLE).
Core Findings on Paquinimod's Pharmacokinetics and Efficacy
Paquinimod has demonstrated efficacy in inhibiting disease progression in lupus-prone MRL-lpr/lpr mice, with effects comparable to established treatments like prednisolone and mycophenolate mofetil.[1][2] Studies have highlighted its steroid-sparing potential and significant positive effects on disease manifestations and serological markers.[1][2] The pharmacokinetic properties of Paquinimod in preclinical models have been successfully translated to establish a safe clinical dose range for human studies.[1][2] In patients with SLE, Paquinimod has shown linear pharmacokinetics suitable for once-daily oral administration.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for Paquinimod in MRL-lpr/lpr mice.
| Dosage (in drinking water) | Resulting Blood Level (µmol/L) |
| 0.04 mg/kg/day | 0.03 |
| 0.2 mg/kg/day | 0.17 |
Data extracted from a pharmacokinetic study cited in a study on neutrophilic asthma.[3]
Experimental Protocols
Detailed methodologies for key experiments involving Paquinimod in lupus-prone mice are outlined below.
Animal Model and Treatment
-
Animal Model: Lupus-prone MRL-lpr/lpr mice are a commonly used model for studying the efficacy of potential SLE treatments.[1][2]
-
Drug Administration: Paquinimod is typically administered orally, mixed in the drinking water, at varying doses (e.g., 0.1, 1, 10, and 25 mg/kg/day).[3][4]
-
Treatment Duration: The treatment period can range from several weeks to months, depending on the study's objectives. For instance, in some studies, treatment is administered for 8 weeks.[4]
Efficacy Assessment
-
Disease Activity: Disease progression is monitored by observing clinical signs of lupus, such as skin lesions and glomerulonephritis.
-
Serological Markers: Blood samples are collected to analyze levels of autoantibodies, such as anti-double-stranded DNA (dsDNA) antibodies, which are hallmarks of SLE.
-
Histopathology: At the end of the study, tissues such as the kidneys and skin are collected for histological examination to assess the extent of inflammation and tissue damage.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected at various time points after drug administration to determine the concentration of Paquinimod.
-
Analytical Method: The concentration of Paquinimod in the blood is typically measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Paquinimod
Paquinimod's mechanism of action involves the inhibition of the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[5][6][7] S100A9 is a ligand for Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[3][6][8] By binding to S100A9, Paquinimod prevents its interaction with these receptors, thereby inhibiting downstream inflammatory signaling pathways, such as the activation of NF-κB and the production of pro-inflammatory cytokines.[3][6]
Caption: Paquinimod inhibits the S100A9-TLR4/RAGE signaling pathway.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Paquinimod in lupus-prone mice.
Caption: A typical experimental workflow for Paquinimod pharmacokinetic studies.
References
- 1. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paquinimod attenuates retinal injuries by suppressing the S100A9/TLR4 signaling in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving Paquinimod-d5-1 for in vitro and in vivo studies.
Application Note and Protocol: Dissolving Paquinimod-d5-1 for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Paquinimod is a quinoline-3-carboxamide derivative with potent immunomodulatory properties.[1] It functions as a specific inhibitor of the S100A9 protein, a member of the S100 family of calcium-binding proteins.[2][3][4] By binding to S100A9, Paquinimod prevents its interaction with key proinflammatory receptors, including Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[5][6] This mechanism of action allows Paquinimod to modulate the activity of myeloid cells, making it a compound of interest in studies of autoimmune diseases, inflammation, and fibrosis.[1][6][7][8] this compound is a deuterated analog of Paquinimod, which is often utilized as a tracer or as an internal standard for quantitative mass spectrometry-based analyses.[9]
Given that Paquinimod is sparingly soluble in aqueous solutions, establishing a proper dissolution protocol is critical for ensuring experimental reproducibility and obtaining accurate data in both in vitro and in vivo settings.[10] This document provides detailed protocols for the preparation of this compound solutions for research applications.
Physicochemical & Solubility Data
This compound is supplied as a solid and should be handled with care, following standard laboratory safety procedures.[10] Its solubility is highly dependent on the solvent system used. The data below, based on the parent compound Paquinimod, serves as a reliable guide for its deuterated analog.
Table 1: Solubility of Paquinimod in Common Laboratory Solvents
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 15 - 70 mg/mL | [2][4][8][10] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8][10] |
| Ethanol | 3 - 17 mg/mL | [4][8][10] |
| Water | Insoluble | [2][4] |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [8][10] |
Note: Hygroscopic solvents like DMSO can have reduced solubilizing capacity if they have absorbed moisture. It is recommended to use a fresh, unopened vial of high-purity DMSO for preparing stock solutions.[4]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions for In Vitro Use
This protocol is for creating a concentrated stock solution, typically in DMSO, which can be aliquoted and stored for later dilution into cell culture media.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Inert gas (e.g., Argon or Nitrogen) (Optional but recommended)[10]
-
Vortex mixer and/or sonicator
Method:
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly. If the solid does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[2][3]
-
(Optional) To enhance stability, briefly purge the headspace of the tube with an inert gas before capping tightly.[10]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the "Storage and Stability" section.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Method:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution with the desired sterile aqueous buffer or cell culture medium to achieve the final working concentration.
-
Crucially , ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being studied, typically below 0.5% and ideally below 0.1%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
As Paquinimod is sparingly soluble in aqueous solutions, it is recommended to prepare these working solutions fresh and use them immediately. Do not store aqueous solutions for more than one day.[10]
Protocols for In Vivo Studies
Formulations for animal studies require careful preparation to ensure bioavailability and minimize solvent toxicity. It is recommended to prepare these formulations fresh on the day of use.[3]
Table 2: Recommended Formulations for In Vivo Rodent Studies
| Formulation Components (Volumetric Ratio) | Max Solubility | Administration Route | Source |
| A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Oral Gavage | [2][3] |
| B: 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Oral Gavage | [2][3] |
| C: Water (pH adjusted to 7.5) | Variable | Drinking Water | [5] |
Protocol 3: Preparation of Formulation A for Oral Gavage
This multi-component vehicle is designed to create a clear solution for oral administration.
Method (Example for 1 mL total volume):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.[3]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[3]
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.[3]
-
The final solution should be clear. Use immediately after preparation.[3][4]
Protocol 4: Preparation of Formulation C for Administration in Drinking Water
This method is suitable for long-term dosing studies.
Method:
-
Dissolve the calculated total daily dose of this compound in a minimal amount of a suitable solvent (such as DMSO) first, or directly in the drinking water if solubility allows for the desired concentration.
-
Add this solution to the total volume of drinking water required for the study period.
-
Adjust the pH of the final solution to ~7.5.[5]
-
Mix thoroughly. This may result in a suspension. Ensure the solution is agitated regularly if administered in water bottles to prevent settling.
-
Prepared medicated water should be stored at 4°C and used within one month.[5]
Mechanism of Action: Paquinimod Inhibition of S100A9 Signaling
Paquinimod exerts its immunomodulatory effects by directly binding to the S100A9 protein. This prevents S100A9 from activating downstream signaling cascades through cell surface receptors like TLR4 and RAGE, which are implicated in inflammatory and fibrotic processes.
Caption: Paquinimod inhibits the S100A9 protein, blocking its interaction with TLR4 and RAGE.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
-
Solid Compound: Store at -20°C for long-term stability (≥4 years).[10]
-
Stock Solutions (in organic solvent): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][9] Avoid repeated freeze-thaw cycles.[9]
-
Aqueous Working Solutions: These solutions are not recommended for storage. Prepare fresh and use within the same day.[10]
Safety Precautions
This material should be considered hazardous until further information is available.[10] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[10] Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Utilizing Paquinimod to Mitigate Inflammatory Cell Influx in Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of Paquinimod, a quinoline-3-carboxamide derivative, in reducing the influx of inflammatory cells in the central nervous system (CNS) during experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. Paquinimod targets the S100A9 protein, thereby inhibiting its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1] This interference with key inflammatory signaling pathways leads to a significant reduction in the infiltration of myeloid cells into the CNS, ameliorating the clinical signs of EAE.[1][2] These notes offer detailed experimental procedures, data presentation, and visual aids to facilitate the application of Paquinimod in a research setting.
Introduction
Experimental autoimmune encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system that serves as a valuable model for studying the pathogenesis of multiple sclerosis. A key event in the progression of EAE is the infiltration of peripheral immune cells, including inflammatory monocytes and dendritic cells, into the CNS, which drives inflammation and subsequent neuronal damage.
Paquinimod is an orally active immunomodulatory compound that has demonstrated efficacy in various autoimmune and inflammatory disease models.[1][2] Its primary mechanism of action involves binding to the S100A9 protein, a member of the S100 family of calcium-binding proteins.[3] By binding to S100A9, Paquinimod allosterically inhibits its interaction with TLR4 and RAGE, two key pattern recognition receptors involved in the innate immune response.[1][3] This inhibition disrupts downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, ultimately reducing the recruitment of inflammatory cells to the site of inflammation.[4]
Data Presentation
The following tables summarize the quantitative data on the effect of Paquinimod on the influx of inflammatory cells into the CNS in EAE models.
Table 1: Effect of Paquinimod on Inflammatory Cell Infiltration in the CNS of EAE Mice
| Cell Population | Treatment Group | Mean Cell Number (± SEM) per Brain/Spinal Cord | Percentage Reduction vs. Vehicle | Reference |
| Inflammatory Monocytes (CD45hiCD11b+Ly6Chi) | Vehicle | 1.5 x 105 (± 0.2 x 105) | - | [5] |
| Paquinimod | 0.5 x 105 (± 0.1 x 105) | 66.7% | [5] | |
| Monocyte-derived Dendritic Cells (CD45hiCD11b+CD11c+) | Vehicle | 0.8 x 105 (± 0.15 x 105) | - | [1] |
| Paquinimod | 0.3 x 105 (± 0.08 x 105) | 62.5% | [1] | |
| Neutrophils (CD45hiCD11b+Ly6G+) | Vehicle | 2.1 x 104 (± 0.4 x 104) | - | [5] |
| Paquinimod | 1.2 x 104 (± 0.3 x 104) | 42.9% | [5] |
Note: The data presented are representative values compiled from published studies and may vary depending on the specific experimental conditions.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in C57BL/6 mice.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common ratio is 1:1 (v/v). For example, dissolve MOG35-55 in sterile PBS at a concentration of 2 mg/mL. Mix equal volumes of the MOG35-55 solution and CFA by vortexing or sonication until a stable, thick white emulsion is formed. A successful emulsion will not separate upon standing for 30 minutes.
-
Immunization: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion, distributing it over two sites on the flank. Each mouse should receive a total of 100-200 µg of MOG35-55.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
Paquinimod Treatment Protocol
Paquinimod can be administered orally, typically dissolved in the drinking water.
Materials:
-
Paquinimod (ABR-215757)
-
Sterile drinking water
Procedure:
-
Preparation of Paquinimod Solution: Dissolve Paquinimod in the drinking water at a concentration that will deliver the desired daily dose. A typical dose for EAE studies ranges from 1 to 25 mg/kg/day.[6][7] The concentration in the water should be calculated based on the average daily water consumption of the mice (approximately 3-5 mL per mouse). Protect the Paquinimod-containing water from light.
-
Treatment Administration:
-
Prophylactic Treatment: Start administering Paquinimod in the drinking water from the day of immunization (Day 0) or a few days prior.
-
Therapeutic Treatment: Begin Paquinimod administration upon the onset of clinical signs of EAE.
-
-
Monitoring: Replace the Paquinimod-containing water every 2-3 days to ensure stability and accurate dosing. Monitor the daily water consumption to ensure the mice are receiving the intended dose.
Isolation and Analysis of CNS-Infiltrating Inflammatory Cells
This protocol outlines the procedure for isolating and quantifying inflammatory cells from the brain and spinal cord of EAE mice.
Materials:
-
EAE mice (Paquinimod-treated and vehicle-treated)
-
Percoll
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G, anti-CD11c)
-
Flow cytometer
Procedure:
-
Tissue Harvest: At a predetermined time point (e.g., at the peak of disease), euthanize the mice and perfuse transcardially with cold PBS to remove blood from the vasculature.
-
CNS Isolation: Carefully dissect the brain and spinal cord.
-
Single-Cell Suspension Preparation: Mechanically dissociate the CNS tissue and digest with an enzymatic solution (e.g., collagenase/DNase) to obtain a single-cell suspension.
-
Leukocyte Enrichment: Resuspend the cell pellet in 37% Percoll and layer it over 70% Percoll. Centrifuge to separate the myelin and debris from the mononuclear cells. Collect the cells at the 37%/70% interface.
-
Flow Cytometry Staining: Wash the enriched cells and stain with a cocktail of fluorescently-conjugated antibodies to identify specific inflammatory cell populations.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to quantify the different cell populations. Gate on CD45hi cells to distinguish infiltrating leukocytes from resident microglia (CD45low).
Visualizations
Signaling Pathway of Paquinimod Action
Caption: Paquinimod inhibits S100A9, preventing TLR4/RAGE activation and subsequent inflammation.
Experimental Workflow for EAE and Paquinimod Treatment
Caption: Workflow for inducing EAE, treating with Paquinimod, and subsequent analysis.
References
- 1. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 4. Proinflammatory effects of S100A8/A9 via TLR4 and RAGE signaling pathways in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Paquinimod in Drinking Water for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod (ABR-215757) is a quinoline-3-carboxamide derivative with immunomodulatory properties.[1] It functions by targeting the S100A9 protein, a member of the S100 family of calcium-binding proteins.[1][2] By binding to S100A9, Paquinimod inhibits its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][3][4] This interference disrupts downstream inflammatory signaling pathways, making Paquinimod a subject of investigation for various autoimmune and inflammatory diseases.[3][5] This document provides detailed application notes and protocols for the administration of Paquinimod in drinking water for preclinical animal studies, based on established research.
Data Presentation: Quantitative Summary of Paquinimod Administration
The following tables summarize the dosages and experimental parameters from various studies that have successfully administered Paquinimod to mice via drinking water.
Table 1: Paquinimod Dosage and Administration in Murine Models
| Animal Model | Dosage (mg/kg/day) | Duration of Treatment | Therapeutic Area | Reference |
| C57BL/6 (Neutrophilic Asthma) | 0.1, 1, 10, 25 | 17 days (Day 7 to 23) | Asthma | [1] |
| MRL-lpr/lpr (Lupus) | 0.04, 0.2 | Not specified | Systemic Lupus Erythematosus | [1] |
| Nephrotoxic Nephritis Model | 0.5, 25 | 8 days | Glomerulonephritis | [6] |
| N-IF (Liver Fibrosis) | 25 | 4 or 10 weeks | Liver Fibrosis | [7] |
| Tight skin 1 (Tsk-1) (SSc) | 5, 25 | 8 weeks | Systemic Sclerosis | [8] |
| Non-obese diabetic (NOD) | 0.04, 0.2, 1, 5 | 5 to 23 weeks | Type 1 Diabetes | [2][9] |
Table 2: Observed Effects of Paquinimod in Murine Models
| Animal Model | Key Findings | Reference |
| C57BL/6 (Neutrophilic Asthma) | Dose-dependent reduction in inflammatory cells in bronchoalveolar lavage fluid.[1] | [1] |
| MRL-lpr/lpr (Lupus) | Inhibition of disease progression, comparable to prednisolone and mycophenolate mofetil.[10] | [10] |
| N-IF (Liver Fibrosis) | Significant reduction in the accumulation of CD11b+ myeloid cells in the liver.[7] | [7] |
| Tight skin 1 (Tsk-1) (SSc) | Reduction in skin thickness, myofibroblasts, and total hydroxyproline content.[8] | [8] |
| Non-obese diabetic (NOD) | Dose-dependent reduction in the incidence and delayed onset of diabetes.[9] | [9] |
| Bleomycin-induced lung fibrosis | Prevention of lung fibrosis development.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of Paquinimod Solution for Drinking Water
This protocol describes the preparation of a Paquinimod solution for administration to mice via their drinking water.
Materials:
-
Paquinimod (ABR-215757)
-
Sterile drinking water
-
Appropriate solvent if necessary (e.g., for initial stock solution, though many studies dissolve it directly in water)
-
Calibrated scale
-
Volumetric flasks
-
Stir plate and stir bar
-
Water bottles for animal cages
Procedure:
-
Determine the Target Dose and Water Consumption:
-
Based on the experimental design, determine the target dose of Paquinimod in mg/kg/day.
-
Measure the average daily water intake of the specific mouse strain and age group to be used in the study. This is crucial for accurate dose calculation. For example, a 20g mouse drinking approximately 5 mL of water per day.
-
-
Calculate the Required Concentration:
-
Use the following formula to calculate the concentration of Paquinimod needed in the drinking water: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
-
-
Preparation of Paquinimod Solution:
-
Weigh the required amount of Paquinimod powder using a calibrated scale.
-
In a volumetric flask, add the weighed Paquinimod to a portion of the sterile drinking water.
-
If Paquinimod is not readily soluble in water, a small amount of a suitable vehicle may be used to create a stock solution first, which is then diluted in the drinking water. However, many studies report direct dissolution in water.
-
Use a stir plate and stir bar to ensure the complete dissolution of the compound.
-
Once dissolved, bring the solution to the final volume with sterile drinking water.
-
-
Administration:
-
Fill the animal cage water bottles with the prepared Paquinimod solution.
-
Replace the water bottles with a fresh solution regularly (e.g., every 2-3 days) to ensure the stability and consistent concentration of the drug.
-
Provide the Paquinimod-containing water ad libitum.
-
-
Control Group:
-
The control group should receive drinking water with the same vehicle if one was used for the treatment group, or plain sterile drinking water if no vehicle was used.
-
Protocol 2: General Workflow for an In Vivo Study with Paquinimod
This protocol outlines a general experimental workflow for evaluating the efficacy of Paquinimod in a murine model of disease.
1. Animal Model and Acclimatization:
- Select the appropriate mouse model for the disease under investigation (e.g., MRL-lpr/lpr for lupus, C57BL/6 for induced asthma).[1][10]
- House the animals in a specific pathogen-free facility.
- Allow for an acclimatization period of at least one week before the start of the experiment.
2. Baseline Measurements:
- Before initiating treatment, collect baseline data relevant to the disease model. This may include body weight, blood samples for serological analysis, or initial assessment of disease-specific parameters.
3. Treatment Administration:
- Randomly assign animals to treatment and control groups.
- Administer Paquinimod in the drinking water as described in Protocol 1.
- Monitor water consumption and animal body weight regularly to adjust drug concentration if necessary and to monitor for any adverse effects.
4. Monitoring and Data Collection:
- Throughout the study, monitor the animals for clinical signs of disease and any potential toxicity.
- Collect samples (e.g., blood, tissue) at predetermined time points for analysis.
- Assess disease-specific endpoints. For example, in a lupus model, this could include proteinuria and anti-dsDNA antibody levels.[10] In an asthma model, this would involve bronchoalveolar lavage (BAL) fluid analysis and lung histology.[1]
5. Terminal Procedures and Analysis:
- At the end of the study, euthanize the animals according to approved protocols.
- Collect terminal samples such as organs for histological analysis, flow cytometry, or molecular analysis (e.g., Western blotting, RT-PCR).
- Analyze the collected data to evaluate the efficacy of Paquinimod treatment compared to the control group.
Mandatory Visualizations
Signaling Pathway of Paquinimod's Mechanism of Action
Caption: Paquinimod inhibits S100A9, preventing activation of TLR4 and RAGE.
Experimental Workflow for Paquinimod Administration in Drinking Water
Caption: General workflow for in vivo studies using Paquinimod in drinking water.
References
- 1. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice | Nefrología [revistanefrologia.com]
- 7. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paquinimod prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Paquinimod's Effect on Skin Fibrosis in Tsk-1 Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by immune dysfunction and the excessive accumulation of extracellular matrix, leading to fibrosis in the skin and internal organs.[1][2] The Tight-skin 1 (Tsk-1) mouse is a well-established experimental model for SSc, exhibiting skin fibrosis marked by increased dermal and hypodermal thickness due to collagen accumulation.[3][4] Paquinimod, an orally active quinoline-3-carboxamide derivative, has emerged as a promising immunomodulatory agent.[1][2] Its therapeutic potential lies in targeting the myeloid cell compartment via the S100A9 protein, thereby mitigating the inflammatory processes that drive fibrosis.[1][2][5] These application notes provide a comprehensive guide to evaluating the anti-fibrotic effects of Paquinimod in the Tsk-1 mouse model.
Mechanism of Action of Paquinimod
Paquinimod exerts its immunomodulatory effects primarily by binding to the S100A9 protein.[1][5] S100A9 is a damage-associated molecular pattern (DAMP) protein that, upon binding to receptors like Toll-like receptor 4 (TLR4), triggers pro-inflammatory and pro-fibrotic signaling cascades. By inhibiting the S100A9-TLR4 interaction, Paquinimod effectively dampens the downstream activation of myeloid cells, such as macrophages. This leads to a polarization of macrophages from a pro-fibrotic M2 phenotype towards an M1 phenotype and reduces the production of key fibrotic mediators like Transforming Growth Factor-beta (TGF-β).[1]
Figure 1: Paquinimod's Mechanism of Action.
Experimental Design and Workflow
A typical study involves treating Tsk-1 mice with Paquinimod and comparing the outcomes to a vehicle-treated control group. The workflow encompasses animal treatment, sample collection, and multi-faceted analysis of skin tissue.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Animal Dosing and Sample Collection
-
Animals: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice are commonly used.[1][6]
-
Housing: House mice in a controlled environment with standard chow and water ad libitum.
-
Grouping: Randomly assign mice to a vehicle control group and Paquinimod treatment groups (e.g., 5 mg/kg/day and 25 mg/kg/day).[1][6]
-
Drug Administration: Dissolve Paquinimod in the drinking water. Prepare fresh solutions weekly and monitor water consumption to ensure accurate dosing.
-
Treatment Duration: A treatment period of 8 weeks is typically sufficient to observe significant effects.[1][6]
-
Euthanasia and Sample Collection: At the study endpoint, euthanize mice according to institutional guidelines. Excise a full-thickness section of dorsal skin. Divide the sample for histological, biochemical, and gene expression analyses.
Protocol 2: Histological Evaluation of Skin Fibrosis
This protocol uses Masson's Trichrome stain to visualize collagen deposition, a key indicator of fibrosis.[4]
-
Fixation: Fix skin samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[7]
-
Sectioning: Cut 5 µm thick sections and mount them on glass slides.[7]
-
Staining (Masson's Trichrome):
-
Deparaffinize and rehydrate sections to distilled water.[7]
-
For formalin-fixed tissue, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality, then rinse thoroughly to remove the yellow color.[8]
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[7][9]
-
Rinse in running tap water for 10 minutes.[7]
-
Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[7][8]
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[7][8]
-
Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[7][8]
-
Rinse briefly and differentiate in 1% acetic acid solution for 2-5 minutes.[7]
-
Dehydrate quickly through graded alcohols, clear in xylene, and coverslip.[7]
-
-
Imaging and Quantification:
Protocol 3: Hydroxyproline Assay for Collagen Quantification
This assay quantifies the total collagen content in the skin by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Sample Preparation:
-
Obtain a pre-weighed, full-thickness skin biopsy (approx. 10 mg).
-
Place the tissue in a pressure-tight vial with a PTFE-lined cap.
-
-
Acid Hydrolysis:
-
Add 100 µL of concentrated Hydrochloric Acid (~12 M) to the vial.
-
Tightly cap the vial and hydrolyze at 120°C for 3-24 hours.[11] Note: Hydrolysis time may need optimization.
-
-
Neutralization/Dilution:
-
After cooling, centrifuge any debris.
-
Transfer an aliquot of the supernatant to a new tube for analysis. Depending on the assay kit, this may involve an evaporation step or direct dilution.[11]
-
-
Colorimetric Reaction (General Steps):
-
Measurement:
-
Read the absorbance at 550-560 nm using a spectrophotometer.[11]
-
Calculate the hydroxyproline content by comparing the sample absorbance to a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of wet tissue weight.[11]
-
Protocol 4: Gene Expression Analysis by RT-qPCR
This method quantifies the expression of key pro-fibrotic and inflammatory genes.
-
RNA Extraction:
-
Homogenize skin tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Use primers for target genes such as Col1a1 (Collagen Type I Alpha 1), Acta2 (α-Smooth Muscle Actin), S100a9, and Tgfb1.
-
Normalize the expression data to a stable housekeeping gene (e.g., Gapdh or Ywhaz).[12]
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Histological and Biochemical Outcomes
| Parameter | Vehicle Control (Tsk-1) | Paquinimod 5 mg/kg (Tsk-1) | Paquinimod 25 mg/kg (Tsk-1) |
|---|---|---|---|
| Dermal Thickness (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hydroxyproline (µg/mg tissue) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Myofibroblast Count (cells/HPF) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance is determined using appropriate tests (e.g., Mann-Whitney U test).[1][6]
Table 2: Relative Gene Expression in Skin Tissue
| Gene Target | Vehicle Control (Tsk-1) | Paquinimod 25 mg/kg (Tsk-1) |
|---|---|---|
| Col1a1 | 1.0 (baseline) | Fold Change ± SEM |
| Acta2 | 1.0 (baseline) | Fold Change ± SEM |
| Tgfb1 | 1.0 (baseline) | Fold Change ± SEM |
| S100a9 | 1.0 (baseline) | Fold Change ± SEM |
Data presented as fold change relative to the vehicle control group.
Conclusion
The methodologies described provide a robust framework for assessing the anti-fibrotic efficacy of Paquinimod in the Tsk-1 mouse model. A combination of histology for morphological assessment, hydroxyproline assay for total collagen quantification, and RT-qPCR for molecular analysis offers a comprehensive evaluation. Treatment with Paquinimod has been shown to reduce skin thickness, decrease hydroxyproline content, and lower the number of myofibroblasts, correlating with a reduction in pro-fibrotic gene expression.[1][2] These protocols can be adapted to evaluate other potential anti-fibrotic agents in this clinically relevant model.
References
- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. med.emory.edu [med.emory.edu]
- 8. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Dermal Hydroxyproline Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design: Testing Paquinimod in Systemic Sclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing clinical trials to evaluate the efficacy and mechanism of action of Paquinimod in patients with systemic sclerosis (SSc). The included protocols are based on methodologies cited in preclinical and clinical studies of Paquinimod and are intended to serve as a guide for assessing key biomarkers of fibrosis and immune activation.
Introduction to Paquinimod and its Rationale in Systemic Sclerosis
Systemic sclerosis is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs, vascular abnormalities, and immune system dysregulation. A key pathological feature is the excessive deposition of extracellular matrix components, driven by activated myofibroblasts. Myeloid cells, such as macrophages and monocytes, are understood to be significant contributors to the pro-fibrotic environment.
Paquinimod (ABR-215757) is an orally active quinoline-3-carboxamide derivative with immunomodulatory properties. Its mechanism of action involves targeting the S100A9 protein, a member of the S100 family of calcium-binding proteins. S100A9 is upregulated in inflammatory conditions and acts as a damage-associated molecular pattern (DAMP). By binding to S100A9, Paquinimod inhibits its interaction with key pro-inflammatory receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1] This interference modulates the activity of myeloid cells, which are crucial in the fibrotic process of SSc.[2]
Preclinical studies using the tight skin 1 (Tsk-1) mouse model of SSc have demonstrated that Paquinimod treatment reduces skin fibrosis.[2][3] This anti-fibrotic effect has been associated with a shift in macrophage polarization from a pro-fibrotic M2 phenotype to an M1 phenotype and a reduction in the transforming growth factor-beta (TGFβ) response in the skin.[2] These findings provide a strong rationale for investigating Paquinimod as a therapeutic agent in human SSc.
Clinical Trial Design Considerations
An open-label, single-arm, multicenter study design has been previously used to evaluate Paquinimod in SSc patients (ClinicalTrials.gov Identifier: NCT01487551).[4][5] This design is suitable for early-phase trials focused on biomarker evaluation and safety assessment.
Patient Population: Inclusion criteria should focus on patients with rapidly progressive diffuse cutaneous SSc to increase the likelihood of detecting a treatment effect on skin fibrosis and related biomarkers within a relatively short trial duration.[4] Fulfillment of the American College of Rheumatology (ACR) criteria for SSc should be mandatory.[4]
Treatment Regimen: Based on previous clinical experience in SSc and other autoimmune diseases like Systemic Lupus Erythematosus (SLE), a daily oral dose of 3.0 mg of Paquinimod has been shown to be well-tolerated.[5][6] A treatment duration of 8 weeks has been deemed sufficient to observe changes in key biomarkers, while being short enough to minimize the impact of spontaneous disease fluctuations.[4]
Primary and Secondary Objectives: The primary objective should be the evaluation of changes in disease-related biomarkers in skin biopsies and blood. Secondary objectives should include assessment of safety and tolerability, disease activity using established clinical scores, quality of life, and pharmacokinetic analysis.[4]
Data Presentation: Summary of Clinical Trial Biomarker Data
The following tables summarize the key biomarker and safety findings from the open-label study of Paquinimod in nine SSc patients.[5][7][8]
Table 1: Baseline Characteristics of Study Participants
| Parameter | Mean (SD) | Median | Range |
| Age (years) | 48 (12) | 47 | 28–67 |
| Weight (kg) | 65 (9) | 66 | 50–79 |
| Height (cm) | 169 (8) | 170 | 157–184 |
| Female (n) | 7 | - | - |
| Male (n) | 2 | - | - |
| Disease Duration (months) | |||
| - Since Onset of Raynaud's | 32 (38) | 17 | 2–120 |
| - Since Onset of Skin Involvement | 20 (16) | 16 | 8–58 |
| Modified Rodnan Skin Score (mRSS) | 28 (10) | 25 | 19–46 |
| Health Assessment Questionnaire-Disability Index (HAQ-DI) | 1.1 (0.6) | 1.0 | 0.5–2.2 |
Data sourced from Hesselstrand et al., 2021.[9]
Table 2: Key Biomarker Outcomes After 8 Weeks of Paquinimod Treatment (3 mg/day)
| Biomarker | Tissue/Fluid | Result |
| Myofibroblasts | Skin Biopsy | Median reduction of 10% in the number of myofibroblasts at week 8 compared to baseline.[7][8] |
| Type I Interferon (IFN) Activity | Plasma | Reduction observed in one patient with elevated baseline IFN activity.[7][8] |
| Type I Interferon (IFN) Activity | Skin Biopsy | A trend towards reduced IFN activity was observed.[7][8] |
| Chemokine (C-C motif) Ligand 2 (CCL2) | Serum | Serum levels were reduced in 7 of 9 patients.[7][8] |
This was an open-label study and results should be interpreted with caution.
Table 3: Summary of Adverse Events (AEs)
| Adverse Event Category | Details |
| Overall Incidence | All 9 patients reported AEs, all of which were of mild to moderate severity.[7] |
| Most Common AEs Assessed as Treatment-Related | Arthralgia (n=3), Myalgia, Diarrhea, and Headache (n=3).[7][8] |
| Serious AEs | One serious AE of peripheral ischemia was reported but considered unlikely to be related to the study drug.[7] |
| Treatment Interruptions | One patient temporarily paused treatment for 7 days due to pruritus.[7] |
Mandatory Visualizations
Signaling Pathway of Paquinimod's Target
Caption: Paquinimod inhibits S100A9, blocking TLR4/RAGE signaling pathways.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for sample collection and biomarker analysis in the Paquinimod trial.
Experimental Protocols
Quantification of Skin Fibrosis: Hydroxyproline Assay
This protocol measures the total collagen content in skin biopsies, a direct indicator of fibrosis.
Materials:
-
Skin tissue homogenate
-
Concentrated Hydrochloric Acid (~12 N)
-
Pressure-tight, Teflon-capped vials
-
Hydroxyproline Assay Kit (e.g., from Cayman Chemical or Abcam)[10][11]
-
Chloramine T reagent
-
Oxidation Buffer
-
DMAB reagent (Ehrlich's reagent)
-
Perchloric acid/Isopropanol Solution
-
Hydroxyproline standard
-
96-well microplate
-
Microplate reader (560 nm)
Procedure:
-
Sample Preparation: Homogenize 10 mg of skin tissue in 100 µL of dH2O.[3]
-
Hydrolysis:
-
Assay:
-
Transfer 10-50 µL of the hydrolyzed supernatant to a 96-well plate. Evaporate to dryness under a vacuum.
-
Prepare a standard curve using the provided hydroxyproline standard (typically 0-10 µ g/well ).
-
Add 100 µL of Chloramine T/Oxidation buffer mix to each well and incubate at room temperature for 20 minutes. This oxidizes the hydroxyproline.[12]
-
Add 100 µL of DMAB reagent (dissolved in perchloric acid/isopropanol solution) to each well.[12]
-
Incubate the plate at 65°C for 20 minutes.[12]
-
Cool the plate to room temperature.
-
-
Data Acquisition: Measure the absorbance at 550-560 nm using a microplate reader.[3][12]
-
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. Collagen content can be estimated assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.
Quantification of Myofibroblasts: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This protocol identifies and allows for the quantification of activated myofibroblasts, key cells in fibrosis, within skin tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-6 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Mouse Monoclonal anti-α-Smooth Muscle Actin (e.g., clone 1A4)[13]
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Mayer's Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath at 95-100°C) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H2O2 for 5-10 minutes. Rinse with PBS.
-
Apply blocking buffer and incubate for 10-30 minutes to prevent non-specific binding.
-
Incubate with the primary anti-α-SMA antibody for 60 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Apply the biotinylated secondary antibody and incubate for 20-30 minutes. Wash with PBS.
-
Apply the ABC reagent and incubate for 20-30 minutes. Wash with PBS.
-
-
Visualization:
-
Apply the DAB substrate solution and incubate until a brown precipitate forms (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with Mayer's Hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis: Quantify the number of α-SMA-positive cells (stained reddish-brown) per high-power field using image analysis software.
Measurement of Serum CCL2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the level of the pro-inflammatory chemokine CCL2 (also known as MCP-1) in patient serum.
Materials:
-
Human CCL2 ELISA Kit (e.g., from Abbexa, Thermo Fisher Scientific, or R&D Systems)[2][14] containing:
-
Pre-coated 96-well plate with anti-human CCL2 antibody
-
Detection antibody (biotin-conjugated anti-human CCL2)
-
Recombinant human CCL2 standard
-
Streptavidin-HRP conjugate
-
Assay diluent/buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
-
Patient serum samples
-
Microplate reader (450 nm)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual. Dilute patient serum samples in assay diluent if necessary.
-
Assay:
-
Add 100 µL of standards, controls, and patient samples to the appropriate wells of the pre-coated plate.[2]
-
Incubate for 90 minutes at 37°C.[2]
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.[2]
-
Incubate for 60 minutes at 37°C.
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.[2]
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
-
Development and Reading:
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of CCL2 in the patient samples.
Measurement of Type I Interferon (IFN) Activity: Reporter Gene Assay
This functional assay measures the biological activity of Type I IFNs in plasma or serum using a cell line engineered to produce a reporter protein (e.g., luciferase or SEAP) in response to IFN stimulation.
Materials:
-
Type I IFN reporter cell line (e.g., HEK-Blue™ IFN-α/β cells from InvivoGen)[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Patient plasma samples
-
Recombinant human IFN-β or IFN-α for standard curve
-
96-well cell culture plates (clear for cell growth, white-bottomed for luciferase)
-
Reporter detection reagent (e.g., QUANTI-Blue™ Solution for SEAP, or a luciferase assay substrate)[5]
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density recommended by the manufacturer (e.g., 50,000 cells/well) and allow them to adhere overnight.[15]
-
Sample and Standard Preparation:
-
Prepare a serial dilution of the recombinant IFN standard in cell culture medium.
-
Thaw patient plasma samples. It may be necessary to dilute samples to avoid cytotoxicity.
-
-
Stimulation:
-
Reporter Detection (SEAP Example):
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for QUANTI-Blue™).
-
Calculation: Create a standard curve by plotting the absorbance against the concentration of the IFN standard. Use this curve to determine the IFN activity (in IU/mL) in the patient samples.
References
- 1. Human CCL2/MCP-1 ELISA Kit - Absin [absin.net]
- 2. abbexa.com [abbexa.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abcam.com [abcam.com]
- 12. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocare.net [biocare.net]
- 14. CCL2 (MCP-1) ELISA Kits [thermofisher.com]
- 15. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
Using Paquinimod to study the pathogenesis of COVID-19 by mediating aberrant neutrophils.
Application Notes & Protocols
Topic: Using Paquinimod to Study the Pathogenesis of COVID-19 by Mediating Aberrant Neutrophils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Severe Coronavirus Disease 2019 (COVID-19), caused by the SARS-CoV-2 virus, is frequently marked by a dysregulated immune response and hyperinflammation.[1] A key feature of severe COVID-19 is the excessive activation and recruitment of neutrophils, which contribute to tissue damage, microvascular thrombosis, and acute respiratory distress syndrome (ARDS).[2][3] These "aberrant" neutrophils are driven by alarmins, such as S100A8 and S100A9, which are robustly induced in COVID-19 patients and animal models.[4][5]
The S100A8/A9 heterodimer, also known as calprotectin, acts as a damage-associated molecular pattern (DAMP) that binds to Toll-like receptor 4 (TLR4) on immune cells, particularly neutrophils.[6][7] This interaction triggers a potent pro-inflammatory cascade. Paquinimod is a quinoline-3-carboxamide compound that specifically inhibits the S100A8/A9 signaling pathway by preventing its binding to TLR4.[6][8] This makes Paquinimod a valuable tool for investigating the role of the S100A8/A9 axis in COVID-19 pathogenesis and a potential therapeutic agent to mitigate the associated hyperinflammation.[4][9]
Mechanism of Action: Paquinimod's Role in the S100A8/A9-TLR4 Pathway
In the context of severe SARS-CoV-2 infection, lung epithelial and endothelial damage leads to the release of S100A8/A9. These alarmins bind to and activate TLR4 on the surface of neutrophils. This engagement initiates downstream signaling cascades, primarily through MyD88 and NF-κB, leading to several pathological outcomes:
-
Cytokine Storm: Increased transcription and release of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α, which recruit more immune cells and amplify the inflammatory state.[6][8]
-
Neutrophil Extracellular Trap (NET) Formation: Activation of neutrophils to release NETs, which are web-like structures of DNA, histones, and granular proteins.[10][11] While intended to trap pathogens, excessive NET formation (NETosis) in COVID-19 contributes to immunothrombosis and severe lung injury.[10][12]
-
Generation of Aberrant Neutrophils: The S100A8/A9 axis promotes emergency myelopoiesis, leading to the release of immature and dysfunctional neutrophil subsets that perpetuate inflammation.[5]
Paquinimod functions by binding to S100A9, preventing the S100A8/A9 complex from interacting with TLR4.[8][13] This blockade interrupts the inflammatory feedback loop, reducing the activation of aberrant neutrophils, decreasing cytokine production, and inhibiting pathological NET formation.[4][5]
Caption: S100A8/A9-TLR4 signaling pathway in COVID-19 and Paquinimod's point of intervention.
Data Presentation: Preclinical Efficacy of Paquinimod
Studies using mouse models of coronavirus infection have provided quantitative evidence of Paquinimod's therapeutic potential.
| Model System | Treatment | Key Finding | Quantitative Result | Reference |
| K18-hACE2 mice infected with SARS-CoV-2 | Paquinimod (10 mg/kg, daily) | Reduced viral load in lungs | Significant reduction in viral RNA copies at 7 days post-infection. | [4] |
| K18-hACE2 mice infected with SARS-CoV-2 | Paquinimod (10 mg/kg, daily) | Rescued lung pathology | Substantial reduction in lung damage, bleeding, and fibrosis. | [4][5] |
| C57BL/6 mice infected with Mouse Hepatitis Virus (MHV) | Paquinimod (10 mg/kg, daily) | Improved survival | ~100% survival rate in Paquinimod-treated mice vs. ~20% in the control group. | [4] |
| C57BL/6 mice infected with MHV | Paquinimod (10 mg/kg, daily) | Reduced aberrant neutrophils | Significantly reduced the population of pathogenic CD11b+Ly6Glow neutrophils. | [4] |
| Human OA synovium explants | Paquinimod | Reduced inflammatory factors | Blocked S100A9-induced production of IL-6, IL-8, and TNF-α. | [8] |
Experimental Protocols
Herein are detailed protocols for the investigation of Paquinimod's effect on neutrophil functions in the context of COVID-19.
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of high-purity neutrophils from whole blood, suitable for downstream functional assays.
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free.
-
Ficoll-Paque PLUS.
-
3% Dextran solution in saline.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Fetal Bovine Serum (FBS).
-
RPMI 1640 medium.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet at the bottom.
-
Resuspend the pellet in PBS and add an equal volume of 3% Dextran solution. Mix well and let the tube stand at room temperature for 20-30 minutes to allow RBCs to sediment.
-
Collect the upper, leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant.
-
To remove remaining RBCs, resuspend the pellet in ice-cold RBC Lysis Buffer for 5-10 minutes.
-
Stop the lysis by adding an excess of PBS. Centrifuge at 250 x g for 10 minutes.
-
Resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by flow cytometry or cytospin.
Protocol 2: In Vitro NETosis Induction and Inhibition with Paquinimod
This protocol details how to stimulate NET formation in isolated neutrophils and assess the inhibitory effect of Paquinimod.
Materials:
-
Isolated human neutrophils (from Protocol 1).
-
Paquinimod (dissolved in DMSO, final concentration typically 1-10 µM).
-
NET-inducing stimuli:
-
Phorbol 12-myristate 13-acetate (PMA, 25-100 nM).
-
Recombinant S100A8/A9 protein (1-10 µg/mL).
-
Serum from severe COVID-19 patients (10% v/v).[12]
-
-
SYTOX Green nucleic acid stain.
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Seed neutrophils at 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate cells with Paquinimod or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Add SYTOX Green to all wells at a final concentration of 5 µM.
-
Induce NETosis by adding the desired stimulus (PMA, S100A8/A9, or patient serum).
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 15-30 minutes for 3-4 hours.
-
(Optional) For endpoint analysis, lyse all cells with a detergent like Triton X-100 to determine maximum fluorescence (100% NETosis).
-
Normalize the fluorescence readings to the maximum lysis control and plot the kinetic response.
Protocol 3: Quantification of NETs by Immunofluorescence Microscopy
This protocol provides a method for visualizing and quantifying NETs.
Materials:
-
Neutrophils cultured on poly-L-lysine coated coverslips.
-
4% Paraformaldehyde (PFA).
-
Permeabilization buffer (0.1% Triton X-100 in PBS).
-
Blocking buffer (5% BSA in PBS).
-
Primary antibodies: Rabbit anti-Neutrophil Elastase (NE), Mouse anti-citrullinated Histone H3 (Cit-H3).
-
Secondary antibodies: Alexa Fluor 488 anti-Rabbit, Alexa Fluor 594 anti-Mouse.
-
DAPI nuclear stain.
-
Mounting medium.
Procedure:
-
Perform the NETosis induction assay (Protocol 2) on coverslips for a fixed time point (e.g., 3 hours).
-
Fix the cells with 4% PFA for 15 minutes.
-
Gently wash three times with PBS.
-
Permeabilize cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides.
-
Image using a fluorescence or confocal microscope. NETs are identified as web-like structures co-localizing DAPI (DNA), NE, and Cit-H3.
Protocol 4: In Vivo Murine Model of SARS-CoV-2 Infection
This protocol outlines a general procedure for testing Paquinimod's efficacy in a relevant animal model. All animal work must be approved by an Institutional Animal Care and Use Committee (IACUC).
Model:
-
K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[4]
Procedure:
-
Acclimatization: House mice in a BSL-3 facility for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and a Paquinimod treatment group (n=6-10 per group).
-
Treatment: Begin prophylactic treatment one day before infection. Administer Paquinimod (e.g., 10 mg/kg) or vehicle daily via oral gavage.[4]
-
Infection: Anesthetize mice and intranasally infect them with a sublethal dose of SARS-CoV-2.
-
Monitoring: Monitor mice daily for weight loss, clinical signs of disease, and survival for up to 14 days.
-
Endpoint Analysis: At selected time points (e.g., day 4 and day 7 post-infection), euthanize a subset of mice.
-
Viral Load: Harvest lung tissue for qRT-PCR analysis of SARS-CoV-2 RNA.
-
Histopathology: Perfuse and fix lungs in formalin for H&E staining to assess inflammation and tissue damage.
-
Flow Cytometry: Prepare single-cell suspensions from lung tissue and blood to analyze immune cell populations, particularly neutrophil subsets (e.g., Ly6G+, CD11b+).
-
Cytokine Analysis: Measure cytokine levels in bronchoalveolar lavage fluid (BALF) or plasma using a multiplex assay.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating Paquinimod's effects, from initial sample collection to final data analysis.
Caption: A comprehensive experimental workflow for studying Paquinimod's effects.
References
- 1. JCI Insight - New (re)purpose for an old drug: purinergic modulation may extinguish the COVID-19 thromboinflammatory firestorm [insight.jci.org]
- 2. Characterization of Neutrophil Functional Responses to SARS-CoV-2 Infection in a Translational Feline Model for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Induction of alarmin S100A8/A9 mediates activation of aberrant neutrophils in the pathogenesis of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Blockage of S100A8/A9 ameliorates septic nephropathy in mice [frontiersin.org]
- 7. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 8. Prophylactic treatment with S100A9 inhibitor paquinimod reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhanced neutrophil extracellular trap formation in COVID-19 is inhibited by the protein kinase C inhibitor ruboxistaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil Extracellular Traps (NETs) and Covid-19: A new frontiers for therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Neutrophil extracellular traps in COVID-19 [insight.jci.org]
- 13. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paquinimod-d5-1 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Paquinimod-d5-1 for use as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound, a stable isotope-labeled (SIL) version of Paquinimod, is the ideal internal standard for the quantitative analysis of Paquinimod in biological matrices.[1][2] It is added at a constant, known concentration to all samples, including calibrators and quality controls, before sample processing.[3][4][5] Its purpose is to normalize for variations that can occur during the analytical workflow, such as sample preparation, injection volume differences, and matrix effects, thereby improving the accuracy and precision of the measurement of Paquinimod.[2][3][4]
Q2: Why is optimizing the concentration of this compound important?
A2: Optimizing the internal standard concentration is critical for robust and reliable bioanalytical methods. An inappropriate concentration can lead to several issues, including:
-
Poor signal-to-noise ratio: If the concentration is too low, the detector response may be weak and inconsistent.
-
Ion suppression or enhancement: An excessively high concentration can interfere with the ionization of the analyte (Paquinimod), leading to inaccurate quantification.
-
Inadequate correction for variability: The IS may not accurately track the analyte's behavior if its concentration is outside the optimal range.
Q3: What are the characteristics of an ideal internal standard like this compound?
A3: An ideal internal standard should have physicochemical properties very similar to the analyte.[4] As a stable isotope-labeled version, this compound is an excellent choice because it co-elutes with Paquinimod and exhibits nearly identical behavior during extraction and ionization.[2] This ensures that it effectively compensates for any variations throughout the analytical process.[4]
Troubleshooting Guide
Issue 1: High variability in the this compound signal across a sample batch.
-
Possible Cause: Inconsistent addition of the internal standard solution to the samples. This can be due to pipetting errors or issues with automated liquid handlers.
-
Solution:
-
Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous biological fluids if necessary.
-
Verify the settings and performance of any automated liquid handling systems.
-
During manual addition, ensure the pipette tip is fully submerged in the sample and dispense the IS solution slowly and consistently.
-
Always vortex samples immediately after adding the internal standard to ensure thorough mixing.[2]
-
-
Possible Cause: Poor stability of the internal standard in the sample matrix or processing solvent.
-
Solution:
-
Conduct stability experiments to assess the integrity of this compound under the conditions of your sample preparation workflow.
-
If instability is observed, consider adjusting the pH or using different solvents for extraction.
-
Issue 2: The analyte (Paquinimod) signal is suppressed at high concentrations.
-
Possible Cause: The concentration of this compound is too high, leading to competition for ionization in the mass spectrometer source.
-
Solution:
-
Perform an internal standard concentration optimization experiment (see Experimental Protocols section).
-
Select a this compound concentration that provides a stable and robust signal without suppressing the analyte signal, particularly at the lower limit of quantification (LLOQ).
-
Issue 3: The calibration curve is non-linear.
-
Possible Cause: The internal standard is not effectively compensating for variations across the concentration range. This could be due to an inappropriate IS concentration or significant matrix effects.
-
Solution:
-
Re-evaluate the chosen concentration of this compound. It should ideally produce a response that is of a similar magnitude to the analyte response in the mid-to-high range of the calibration curve.
-
Investigate potential matrix effects. This involves comparing the analyte response in the presence and absence of the biological matrix. If significant matrix effects are present, further optimization of the sample cleanup procedure may be necessary.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Paquinimod and this compound Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the required amount of Paquinimod and this compound.
-
Dissolve each compound in a suitable solvent (e.g., DMSO, Methanol) to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in amber vials to protect from light.
-
-
Paquinimod Working Solutions (for calibration curve):
-
Perform serial dilutions of the Paquinimod stock solution using an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to prepare a series of working solutions for the calibration curve standards.
-
-
This compound Working Solution:
-
Dilute the this compound stock solution to a concentration suitable for spiking into samples. The final concentration in the sample should be determined through the optimization experiment below.
-
Protocol 2: Internal Standard Concentration Optimization
-
Objective: To determine the this compound concentration that provides a consistent signal and accurately normalizes the Paquinimod signal without causing ion suppression.
-
Procedure:
-
Prepare multiple sets of samples containing a constant, mid-range concentration of Paquinimod.
-
Spike each set with a different concentration of the this compound working solution (e.g., 10, 25, 50, 100, 200 ng/mL).
-
Include a set of samples with Paquinimod but without the internal standard to serve as a control.
-
Process all samples using your established extraction procedure (e.g., protein precipitation).
-
Analyze the samples via LC-MS/MS.
-
-
Data Analysis:
-
Plot the absolute peak area of Paquinimod versus the concentration of this compound.
-
Plot the absolute peak area of this compound versus its concentration.
-
The optimal concentration is one where the this compound signal is stable and the Paquinimod signal is not significantly suppressed compared to the control sample.
-
Data Presentation
Table 1: Hypothetical Data for this compound Concentration Optimization
| This compound Concentration (ng/mL) | Paquinimod Peak Area (Analyte at 100 ng/mL) | This compound Peak Area | Analyte/IS Peak Area Ratio | % Analyte Signal Suppression |
| 0 (Control) | 550,000 | N/A | N/A | 0% |
| 10 | 545,000 | 85,000 | 6.41 | 0.9% |
| 25 | 548,000 | 215,000 | 2.55 | 0.4% |
| 50 | 542,000 | 430,000 | 1.26 | 1.5% |
| 100 | 495,000 | 855,000 | 0.58 | 10.0% |
| 200 | 420,000 | 1,650,000 | 0.25 | 23.6% |
In this example, 50 ng/mL would be chosen as the optimal concentration as it provides a strong IS signal with minimal suppression of the analyte signal.
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for optimizing internal standard concentration.
Caption: Paquinimod inhibits the S100A9 signaling pathway.[6][7][8][9]
References
- 1. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 8. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 9. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quantitative Analysis with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their quantitative analyses using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a slightly different retention time than my analyte?
A1: This phenomenon is known as the "isotope effect" and is a common occurrence in liquid chromatography.[1][2] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity, which can affect its interaction with the stationary phase of the chromatography column.[1] This can result in a slight retention time shift between the analyte and the deuterated standard. While often minor, this shift can be problematic if it leads to differential matrix effects.[1][3]
Q2: What are "differential matrix effects" and how can they affect my results?
A2: Matrix effects occur when components in the sample matrix (e.g., plasma, urine) co-elute with the analyte and internal standard, suppressing or enhancing their ionization in the mass spectrometer source.[4][5] Differential matrix effects happen when the analyte and the internal standard are affected differently by these matrix components, often due to a slight separation in their elution profiles.[1] This can lead to inaccurate and imprecise quantification because the fundamental assumption that the IS perfectly mimics the analyte's behavior is violated.[1][3]
Q3: How can I minimize the impact of retention time shifts and differential matrix effects?
A3: Several strategies can be employed:
-
Chromatographic Optimization: Adjusting the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve co-elution of the analyte and the deuterated standard is a primary solution.[1] Sometimes, using a column with slightly lower resolution can help merge the peaks.[1]
-
Use of Alternative Isotopes: If co-elution cannot be achieved, consider using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1][6] These heavier isotopes typically have a negligible effect on retention time.[2][6]
-
Matrix Effect Evaluation: It is crucial to assess matrix effects during method development.[3][4][5] This can be done by comparing the response of the analyte in a pure solution versus its response in a sample matrix.
Q4: My results are inconsistent, and I suspect my deuterated standard is unstable. What could be the cause?
A4: Deuterated standards can sometimes undergo hydrogen-deuterium (H-D) exchange, where the deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.[6] This can lead to a loss of the labeled standard and the appearance of the unlabeled analyte, compromising the accuracy of your quantification. This is more likely to occur if the deuterium atoms are located on labile sites of the molecule, such as next to carbonyl groups or on heteroatoms.[7] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[8]
Q5: How do I choose a high-quality deuterated internal standard?
A5: Key considerations for selecting a deuterated standard include:
-
Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment of ≥98% is recommended) to minimize the presence of the unlabeled analyte.[7][9] Low isotopic purity can artificially inflate the analyte signal and affect the lower limit of quantification (LLOQ).[7]
-
Position of Deuteration: Deuterium atoms should be on stable, non-exchangeable positions on the molecule.[7]
-
Mass Shift: The mass difference between the analyte and the standard should be sufficient to avoid isotopic overlap from the analyte's naturally occurring isotopes.[7][10] A mass shift of at least 3 Da is generally recommended.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Integration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chromatographic Conditions | Review and optimize the mobile phase composition, gradient profile, and flow rate. | Improved peak symmetry and consistent peak integration for both analyte and IS. |
| Column Degradation | Replace the analytical column with a new one of the same type. | Restoration of expected peak shape and retention times. |
| Sample Overload | Dilute the sample and re-inject. | Sharper, more symmetrical peaks. |
Issue 2: High Variability in Analyte/IS Response Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | Infuse a solution of the analyte and IS post-column while injecting a blank matrix sample to visualize regions of ion suppression or enhancement.[4] | Identification of matrix effect zones, allowing for chromatographic adjustments to move the analyte and IS peaks to a cleaner region. |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure complete and reproducible extraction of both the analyte and the IS. | Reduced variability in the analyte/IS ratio across replicate samples. |
| IS Instability (H-D Exchange) | Analyze a solution of the deuterated standard over time to check for the appearance of the unlabeled analyte. | Confirmation of IS stability or identification of the need for a more stable standard. |
Issue 3: Inaccurate Quantification at Low Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Isotopic Purity of IS | Verify the isotopic purity of the deuterated standard using high-resolution mass spectrometry.[11] | Accurate determination of the contribution of the unlabeled species in the IS, allowing for correction or selection of a higher purity standard. |
| Interference from Natural Isotopes | Check for potential interference from the M+2 or M+3 isotopes of the analyte in the mass channel of the deuterated standard, especially for standards with low mass shifts.[10] | Selection of a different precursor or product ion for the IS, or choosing an IS with a larger mass difference. |
| Carryover | Inject a blank sample immediately after a high-concentration standard or sample. | Identification and mitigation of carryover issues that can affect the accuracy of low-concentration samples. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
-
Prepare a stock solution containing the analyte and the deuterated internal standard at a concentration that gives a stable signal.
-
Set up the LC-MS/MS system with the analytical column and mobile phases used in the quantitative method.
-
Use a syringe pump and a T-junction to continuously infuse the stock solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source.
-
Inject a blank matrix extract (a sample prepared from the same matrix as the study samples but without the analyte).
-
Monitor the signal intensity of the analyte and the internal standard throughout the chromatographic run.
-
Analyze the resulting chromatogram. A stable baseline indicates no significant matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.
Protocol 2: Assessment of Deuterated Standard Stability
-
Prepare a solution of the deuterated standard in the same solvent or matrix used for sample preparation and storage.
-
Analyze an aliquot of this solution by LC-MS/MS immediately after preparation (T=0) to determine the initial ratio of the deuterated and non-deuterated forms.
-
Store the solution under the same conditions as the study samples (e.g., room temperature, 4°C, -20°C).
-
Analyze aliquots of the solution at various time points (e.g., 1, 4, 8, 24 hours) and monitor for any increase in the peak area of the unlabeled analyte.
-
Calculate the percentage of H-D exchange over time to determine the stability of the standard under the experimental conditions.
Visualizations
Caption: Standard workflow for quantitative analysis using a deuterated internal standard.
Caption: A logical troubleshooting workflow for issues in quantitative analysis with deuterated standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. myadlm.org [myadlm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Overcoming matrix effects in bioanalysis with Paquinimod-d5-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Paquinimod and its stable isotope-labeled internal standards in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Paquinimod and why is it analyzed in biological matrices?
A1: Paquinimod is an orally active immunomodulatory compound that functions as a specific inhibitor of S100A8/S100A9, preventing their interaction with receptors like TLR4 and RAGE.[1] This interaction is implicated in various inflammatory and autoimmune diseases.[1][2][3][4][5] Bioanalysis of Paquinimod in matrices like plasma is crucial for pharmacokinetic studies, which assess its absorption, distribution, metabolism, and excretion (ADME), and to establish a safe and efficacious dosing regimen in clinical trials.[5][6]
Q2: What is Paquinimod-d5-1 and how is it used in bioanalysis?
A2: this compound is a deuterated form of Paquinimod, meaning five hydrogen atoms have been replaced with deuterium. It is intended for use as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). An internal standard is added at a known concentration to all samples (including calibration standards and quality controls) to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the assay.[7]
Q3: I found a published method using a 13C-labeled internal standard for Paquinimod. Should I still use this compound?
A3: A published bioanalytical method for Paquinimod in human plasma utilizes a 13C-labeled internal standard.[8][9] While both deuterated (like this compound) and 13C-labeled compounds are effective SIL internal standards, 13C-labeled standards are often preferred as they are less likely to exhibit chromatographic shifts compared to their non-labeled counterparts.[10][11] Deuterated compounds can sometimes elute slightly earlier from the LC column.[10] If you are developing a new assay, either can be validated. However, if you are replicating the published method, using the specified 13C-labeled standard is recommended. This guide will provide troubleshooting advice applicable to both types of SIL internal standards.
Q4: What are matrix effects and how do they affect my analysis?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting components from the biological matrix (e.g., plasma, urine). This can lead to inaccurate and imprecise quantification. A suitable SIL internal standard that co-elutes with the analyte can effectively compensate for these effects, as it is assumed to be impacted in the same way as the analyte.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Asymmetry for Paquinimod and/or this compound
| Possible Cause | Recommended Solution |
| Incompatible mobile phase pH | Paquinimod is a quinoline-3-carboxamide derivative.[8] Ensure the mobile phase pH is appropriate for its chemical properties to maintain a consistent ionization state. |
| Column degradation | Inspect the column for signs of degradation or blockage. If necessary, replace the column. |
| Sample solvent mismatch | Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Contamination | Clean the injector and autosampler to remove any potential contaminants. |
Issue 2: Inconsistent or Low Recovery of Paquinimod and this compound
| Possible Cause | Recommended Solution |
| Inefficient protein precipitation | Optimize the ratio of acidified acetonitrile to plasma. A published method uses two volumes of acidified acetonitrile.[8][9] Ensure thorough vortexing and adequate centrifugation to completely precipitate proteins. |
| Analyte binding to plasticware | Use low-binding microcentrifuge tubes and plates, especially when working with low concentrations. |
| Incomplete dissolution after evaporation | If an evaporation step is included, ensure the reconstitution solvent is strong enough to fully dissolve the analytes and that vortexing is sufficient. |
Issue 3: Chromatographic Shift Between Paquinimod and this compound
| Possible Cause | Recommended Solution |
| Isotope effect | Deuterated internal standards can sometimes elute slightly earlier than the unlabeled analyte.[10][12][13] This is a known phenomenon. Ensure the integration algorithm is set to individually integrate the peaks of the analyte and the internal standard. |
| LC gradient is too steep | A shallower gradient can improve the resolution between the two compounds and provide more consistent retention times. |
| Column temperature fluctuations | Ensure the column oven is maintaining a stable temperature throughout the analytical run. |
Issue 4: Suspected Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Recommended Solution |
| Co-elution with phospholipids | Phospholipids from plasma are a common cause of matrix effects. Optimize the chromatographic method to separate the analytes from the phospholipid elution zone. A divert valve can also be used to direct the early-eluting phospholipids to waste. |
| Insufficient sample cleanup | The protein precipitation method is fast but may not be the cleanest.[14] If matrix effects are significant, consider more rigorous sample preparation techniques like liquid-liquid extraction or solid-phase extraction. |
| Inappropriate internal standard | If there is a significant chromatographic shift between Paquinimod and this compound, they may be affected differently by a narrow region of ion suppression. In this case, a 13C-labeled internal standard, which is more likely to co-elute, may be a better choice.[8][9][11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Paquinimod in Human Plasma using LC-MS/MS
This protocol is adapted from a published method.[8][9]
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of Paquinimod and its SIL internal standard (e.g., 13C6-Paquinimod or this compound) in a suitable organic solvent (e.g., DMSO).
-
Spike appropriate amounts of the Paquinimod stock solution into blank human plasma to prepare calibration standards at various concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard spiking solution (prepared in acidified acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., Symmetry Shield RP18, 2.1 x 30 mm).[8][9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
4. Data Analysis:
-
Integrate the peak areas for both Paquinimod and the internal standard.
-
Calculate the peak area ratio (Paquinimod / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Paquinimod in the unknown samples from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for Paquinimod quantification.
Caption: Logic of matrix effects and internal standard compensation.
References
- 1. Prophylactic treatment with S100A9 inhibitor paquinimod reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Blockage of S100A8/A9 ameliorates septic nephropathy in mice [frontiersin.org]
- 4. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 12. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 13. myadlm.org [myadlm.org]
- 14. pnrjournal.com [pnrjournal.com]
Strategies to minimize variability in LC-MS analysis when using deuterated internal standards.
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when utilizing deuterated internal standards. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. In LC-MS, its primary role is to act as an internal reference to improve the accuracy and precision of quantification.[1][2] By adding a known concentration of the deuterated IS to all samples, calibrators, and quality controls, it helps to correct for variability that can be introduced during the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[2][3][4]
Q2: Why is co-elution of the analyte and the deuterated internal standard so important?
Complete chromatographic co-elution is critical because the fundamental assumption when using a stable isotope-labeled (SIL) internal standard is that it will behave identically to the analyte throughout the entire analytical process.[5] This includes experiencing the same degree of matrix effects, such as ion suppression or enhancement.[5] If the analyte and the deuterated IS separate chromatographically, even slightly, they may be affected differently by co-eluting matrix components, leading to a phenomenon known as "differential matrix effects" and compromising the accuracy of the results.[6][7]
Q3: What is the "isotope effect" and how can it affect my results?
The deuterium isotope effect refers to the potential for deuterated compounds to exhibit slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to changes in their chromatographic retention time.[8][9] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the corresponding analyte.[9][10] This retention time shift can lead to incomplete co-elution, exposing the analyte and the internal standard to different matrix environments and thus, differential matrix effects, which can introduce variability and inaccuracy in quantification.[5]
Q4: What are the ideal purity requirements for a deuterated internal standard?
For reliable and reproducible results, deuterated internal standards should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High chemical purity ensures that the standard itself is not a source of contamination, while high isotopic enrichment minimizes the presence of the unlabeled analyte in the internal standard solution, which could lead to artificially inflated measurements of the target analyte.
Q5: Are there alternatives to deuterated internal standards?
Yes, other stable isotope-labeled internal standards, such as those incorporating Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), are excellent alternatives.[5][8] These heavier isotopes are less likely to cause a chromatographic shift (isotope effect) compared to deuterium.[11][12] The choice between different stable isotopes often comes down to a balance between cost, availability, and the specific requirements of the assay, as ¹³C and ¹⁵N labeled standards are typically more expensive to synthesize.[5][8]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
Symptoms:
-
Inconsistent peak area ratios for the analyte to the internal standard across replicate injections of the same sample.
-
Poor precision in quality control (QC) samples.
-
Non-linear calibration curves.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Differential Matrix Effects | The analyte and deuterated IS are not experiencing the same degree of ion suppression or enhancement.[6] This is often due to a slight chromatographic separation. | Protocol 1: Matrix Effect Evaluation. Prepare two sets of samples. Set A: Analyte and IS spiked into a clean solvent. Set B: Analyte and IS spiked into an extracted blank matrix from the same biological source as the study samples. Calculate the matrix factor (MF) by dividing the peak area of the analyte in the matrix (Set B) by the peak area in the clean solvent (Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Compare the MF for the analyte and the IS. A significant difference suggests differential matrix effects. |
| Incomplete Co-elution | The deuterated IS has a slightly different retention time than the analyte due to the isotope effect.[5][13] | Protocol 2: High-Resolution Chromatography. Inject a mixture of the analyte and the deuterated IS and carefully examine the chromatograms. Use a high-resolution column and a shallow gradient to accentuate any potential separation. If a shift is observed, consider modifying the chromatographic method (e.g., adjusting the gradient, temperature, or mobile phase composition) to achieve better co-elution. In some cases, a column with slightly lower resolution may help to ensure peak overlap.[5] |
| Internal Standard Instability | Deuterium atoms on the IS molecule may be exchanging with hydrogen atoms from the solvent, leading to a decrease in the IS signal and an increase in the analyte signal over time.[8][14] | Protocol 3: Internal Standard Stability Assessment. Prepare a solution of the deuterated IS in the final sample solvent. Analyze this solution immediately after preparation and then at various time points (e.g., 4, 8, 12, and 24 hours) under the same storage conditions as the study samples. A significant decrease in the IS peak area or the appearance of the unlabeled analyte peak indicates instability. Consider using an IS with deuterium labels on more stable positions of the molecule or switching to a ¹³C or ¹⁵N labeled standard. |
| Improper Internal Standard Concentration | The concentration of the IS may be too low or too high relative to the analyte concentrations in the samples.[15][16] | Protocol 4: Internal Standard Concentration Optimization. Prepare a series of calibration curves with a fixed analyte concentration range but varying concentrations of the deuterated IS (e.g., low, medium, and high concentrations relative to the analyte's expected range). Evaluate the linearity (R²) and accuracy of each calibration curve. A general guideline is to use an IS concentration that is in the mid-range of the calibration curve.[4] |
Issue 2: Poor Linearity of the Calibration Curve
Symptoms:
-
The calibration curve is not linear, particularly at the high or low ends of the concentration range.
-
The coefficient of determination (R²) is below the acceptable limit for the assay.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Detector Saturation | At high concentrations, the mass spectrometer detector may be saturated by either the analyte or the internal standard, leading to a non-linear response. | Protocol 5: Analyte and IS Response Evaluation. Inject a series of dilutions of the analyte and the IS separately, covering a wide concentration range. Plot the peak area versus concentration for each. If the response plateaus at higher concentrations, this indicates detector saturation. Dilute the samples and the IS to fall within the linear range of the detector. |
| Cross-Contamination | The deuterated internal standard may contain a small amount of the unlabeled analyte, or vice-versa. This can disproportionately affect the accuracy at the lower end of the calibration curve. | Protocol 6: Purity Check of Standards. Analyze a high concentration solution of the deuterated IS to check for the presence of the unlabeled analyte. Conversely, analyze a high concentration solution of the analyte to check for any isotopic impurities. If significant cross-contamination is detected, obtain a new, higher purity standard. |
| Suboptimal Internal Standard Concentration | An inappropriate concentration of the internal standard can sometimes lead to non-linearity, especially over a wide dynamic range.[15] | Refer to Protocol 4: Internal Standard Concentration Optimization. |
Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate how to identify differential matrix effects.
Table 1: Matrix Effect Evaluation Data
| Compound | Peak Area (Neat Solution) | Peak Area (Matrix Extract) | Matrix Factor (MF) | % Difference in MF (Analyte vs. IS) |
| Analyte X | 1,200,000 | 850,000 | 0.71 | \multirow{2}{*}{15.5%} |
| Analyte X-d4 (IS) | 1,150,000 | 950,000 | 0.83 |
In this example, both the analyte and the IS experience ion suppression (MF < 1). However, the degree of suppression is different, with a 15.5% difference in their matrix factors. This indicates the presence of differential matrix effects, which could be a source of variability.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting LC-MS analysis with deuterated internal standards.
Caption: A typical experimental workflow for quantitative LC-MS analysis using a deuterated internal standard.
Caption: A logical troubleshooting workflow for addressing variability in LC-MS assays with deuterated internal standards.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. nebiolab.com [nebiolab.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. mdpi.com [mdpi.com]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Paquinimod Technical Support Center: Dose Determination for Optimal Efficacy and Safety
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving paquinimod. The following sections detail dose-response relationships, experimental protocols, and frequently asked questions to facilitate optimal efficacy and safety in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for paquinimod?
A1: Paquinimod is an immunomodulatory compound that functions as a specific inhibitor of the S100A9 protein.[1][2][3][4] By binding to S100A9, paquinimod prevents its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[4] This blockade disrupts downstream inflammatory signaling pathways.
Q2: What is a well-tolerated dose of paquinimod in human clinical trials?
A2: In a phase Ib study involving patients with Systemic Lupus Erythematosus (SLE), daily oral doses of up to 3.0 mg/day were well-tolerated.[5][6] Higher doses of 4.5 mg/day and 6.0 mg/day were associated with an increase in mild to moderate, transient adverse events such as arthralgia and myalgia.[5][6]
Q3: What are the common adverse events observed with paquinimod treatment in clinical studies?
A3: In clinical trials with SLE and Systemic Sclerosis (SSc) patients, the most frequently reported adverse events were mild to moderate and transient. These included arthralgia (joint pain), myalgia (muscle pain), headache, and diarrhea.[1][5][6][7][8]
Q4: How should paquinimod be prepared for in vivo studies in mice?
A4: For oral administration in mice, paquinimod can be dissolved in the drinking water.[2][3][4][9] Alternatively, it can be prepared as a suspension for oral gavage. For intraperitoneal injections, a solution can be prepared, though the specific vehicle may vary depending on the experimental design.
Q5: I am observing unexpected inflammatory responses in my animal model after paquinimod treatment. What could be the cause?
A5: While paquinimod is generally an anti-inflammatory agent, its effects can be context-dependent. In some cancer models, for instance, blocking S100A9 signaling with paquinimod has been shown to increase tumor growth by reducing the infiltration of certain pro-inflammatory immune cells.[10] It is crucial to carefully characterize the specific inflammatory milieu of your experimental model to understand the potential paradoxical effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy in Preclinical Model | - Insufficient Dose | - Refer to the dose-response tables below for guidance on effective dose ranges in similar models. Consider performing a dose-escalation study. |
| - Inappropriate Animal Model | - The efficacy of paquinimod can vary between different models of the same disease. For example, it was effective in a collagenase-induced osteoarthritis model with high synovial activation but less so in a model with lower activation.[11] | |
| - Timing of Administration | - In many preclinical studies demonstrating efficacy, paquinimod was administered prophylactically. The therapeutic window for intervention may be critical. | |
| High Incidence of Adverse Events in Animal Studies | - Dose Too High | - Consult the safety data in the tables below. Consider reducing the dose or exploring alternative administration routes that might reduce systemic exposure. |
| Variability in Experimental Results | - Inconsistent Drug Preparation/Administration | - Ensure consistent and accurate preparation of paquinimod solutions or suspensions. For administration in drinking water, monitor water intake to ensure consistent dosing. |
| - Biological Variability | - Ensure adequate sample sizes to account for biological variability between animals. |
Quantitative Data from Clinical and Preclinical Studies
Table 1: Paquinimod Dose, Efficacy, and Safety in Clinical Studies
| Indication | Study Phase | Dose | Efficacy | Common Adverse Events |
| Systemic Lupus Erythematosus (SLE) | Ib | Up to 3.0 mg/day (oral) | Well-tolerated | Mild to moderate, transient |
| 4.5 mg/day and 6.0 mg/day (oral) | - | Arthralgia, myalgia[5][6] | ||
| Systemic Sclerosis (SSc) | II (Open-label) | 3 mg/day (oral) for 8 weeks | Median 10% reduction in myofibroblasts in skin biopsies.[1][7][8] | Arthralgia, headache, diarrhea[1][7][8] |
Table 2: Paquinimod Dose and Efficacy in Preclinical Models
| Disease Model | Animal Model | Dose and Administration | Key Efficacy Findings |
| Osteoarthritis | Mouse (Collagenase-induced) | 3.75 mg/kg in drinking water | - 57% reduction in synovial thickening- 66-67% reduction in osteophyte size- 47-75% reduction in cartilage damage[4][11] |
| Neutrophilic Asthma | Mouse (OVA/CFA-induced) | 10 and 25 mg/kg/day in drinking water | Significant decrease in neutrophils, macrophages, and eosinophils in bronchoalveolar lavage fluid.[2] |
| Liver Fibrosis | Mouse (N-IF) | 25 mg/kg/day in drinking water for 4 weeks | Significant reduction in the accumulation of CD11b+ cells, monocytes, neutrophils, and eosinophils in the liver.[12] |
| Skin Fibrosis | Mouse (Tsk-1) | 5 and 25 mg/kg/day in drinking water for 8 weeks | Reduction in skin thickness, myofibroblast number, and hydroxyproline content.[9] |
| Diabetes | Mouse (NOD) | 0.04, 0.2, 1, and 5 mg/kg/day in drinking water | Dose-dependent reduction in diabetes development.[3] |
Experimental Protocols and Workflows
Protocol: Induction of Neutrophilic Asthma and Paquinimod Treatment in Mice
This protocol is a summary of the methodology described by Lee et al. (2021).[2]
-
Animal Model: 6-week-old C57BL/6 mice.
-
Sensitization: Intraperitoneal injection of ovalbumin (OVA) with Complete Freund's Adjuvant (CFA) on day 0.
-
Challenge: Intranasal challenge with OVA on subsequent days as per the established model.
-
Paquinimod Administration:
-
Prepare paquinimod solutions in drinking water to achieve daily doses of 0.1, 1, 10, and 25 mg/kg/day.
-
Administer paquinimod-containing water from day 7 to day 23.
-
-
Outcome Measures:
-
At the end of the treatment period, collect bronchoalveolar lavage (BAL) fluid.
-
Perform cell counts (neutrophils, macrophages, eosinophils) in the BAL fluid.
-
Conduct histological analysis of lung tissue.
-
Measure levels of S100A9 and various cytokines (e.g., IL-1β, IL-17, TNF-α) in lung lysates via Western blotting.
-
Signaling Pathways
Paquinimod's mechanism of action involves the inhibition of the S100A9 protein, which in inflammatory conditions can activate TLR4 and RAGE, leading to the production of pro-inflammatory cytokines.
References
- 1. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Paquinimod on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 5. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 11. Prophylactic treatment with S100A9 inhibitor paquinimod reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Managing adverse events associated with Paquinimod treatment in clinical trials.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events associated with Paquinimod treatment in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Paquinimod?
A1: Paquinimod is an orally active immunomodulatory compound. Its primary mechanism of action is the inhibition of the S100A9 protein. By binding to S100A9, Paquinimod prevents its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby inhibiting downstream inflammatory signaling pathways.[1]
Q2: What are the most common adverse events observed with Paquinimod treatment in clinical trials?
A2: In clinical studies, Paquinimod has generally been well-tolerated, with most adverse events being mild to moderate in intensity and transient.[2][3] The most frequently reported adverse events include arthralgia (joint pain), myalgia (muscle pain), headache, and an increase in C-reactive protein (CRP).[2][3]
Q3: Have any serious adverse events been reported with Paquinimod?
A3: At higher dose levels, specifically 4.5 mg/day and 6.0 mg/day, some adverse events of severe intensity and serious adverse events have been reported.[3] Therefore, careful dose-ranging studies are crucial in clinical development.
Troubleshooting Guides
Management of Common Adverse Events
This section provides troubleshooting guidance for managing the most frequently observed adverse events during Paquinimod treatment.
Issue: Patient reports of joint and muscle pain (Arthralgia and Myalgia)
-
Initial Assessment:
-
Quantify the severity of the pain using a validated pain scale (e.g., Visual Analog Scale).
-
Conduct a physical examination to assess for signs of inflammation (swelling, redness, warmth).
-
Review concomitant medications to rule out other potential causes.
-
-
Monitoring and Management:
-
Monitor inflammatory markers such as C-reactive protein (CRP) and Erythrocyte Sedimentation Rate (ESR).
-
For mild to moderate pain, consider symptomatic management with non-steroidal anti-inflammatory drugs (NSAIDs) or acetaminophen, if clinically appropriate and not contraindicated by the study protocol.
-
If pain is severe or persistent, a dose reduction or temporary discontinuation of Paquinimod may be warranted, as per the clinical trial protocol.
-
Issue: Elevated C-reactive Protein (CRP) Levels
-
Initial Assessment:
-
Confirm the elevated CRP result with a repeat measurement.
-
Evaluate the patient for any signs or symptoms of infection or inflammation.
-
Review recent medical history and concomitant medications.
-
-
Monitoring and Management:
-
Monitor CRP levels serially to track the trend.
-
Investigate for underlying causes of inflammation.
-
The clinical significance of an isolated CRP elevation in the context of Paquinimod treatment should be interpreted in conjunction with the overall clinical picture.
-
Data Presentation
The following table summarizes the common adverse events reported in a clinical trial of Paquinimod in patients with systemic sclerosis.[2]
| Adverse Event | Number of Patients Reporting (n=9) |
| Arthralgia | 3 |
| Headache | 3 |
| C-reactive protein (CRP) increase | Not specified |
Data from an open-label study in nine systemic sclerosis patients treated with 3 mg/day of Paquinimod for 8 weeks.[2]
Experimental Protocols
Monitoring of Inflammatory Markers
Objective: To quantitatively assess the systemic inflammatory response in patients treated with Paquinimod.
Methodology: High-Sensitivity C-Reactive Protein (hs-CRP) Immunoassay
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.
-
Aliquot the serum into cryovials and store at -80°C until analysis.
-
-
Assay Procedure:
-
Use a commercially available high-sensitivity CRP enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's instructions for the preparation of reagents, standards, and samples.
-
Briefly, diluted serum samples and standards are added to a microplate pre-coated with an anti-CRP antibody.
-
After incubation and washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Following another incubation and wash step, a substrate solution is added, and the color development is stopped.
-
The optical density is measured at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the CRP concentration in the patient samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Signaling Pathway of Paquinimod's Mechanism of Action
Caption: Paquinimod inhibits S100A9, preventing activation of TLR4/RAGE signaling.
Experimental Workflow for Monitoring Adverse Events
Caption: Workflow for monitoring and managing adverse events in Paquinimod trials.
Logical Relationship for Dose and Adverse Events
Caption: Relationship between Paquinimod dose and the frequency/severity of adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Paquinimod with other treatments for systemic lupus erythematosus.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paquinimod against other established and emerging treatments for Systemic Lupus Erythematosus (SLE). The content is structured to offer an objective overview supported by available experimental data, with a focus on mechanism of action, preclinical findings, and clinical trial outcomes.
Executive Summary
Paquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of SLE. Its unique mechanism of action, targeting the S100A9 protein and inhibiting its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), distinguishes it from many other SLE therapies. Preclinical studies in murine models of lupus demonstrated promising efficacy. However, publicly available quantitative data from its Phase II clinical trial in SLE patients is limited, and its clinical development for SLE has been placed on hold. This guide compares the available information on Paquinimod with the well-documented efficacy of approved and emerging therapies, including belimumab, voclosporin, anifrolumab, and rituximab.
Data Presentation: Comparative Efficacy of SLE Treatments
Preclinical Efficacy of Paquinimod in a Murine Lupus Model
| Treatment Group | Outcome Measure | Result | Citation |
| Paquinimod | Disease Inhibition | Comparable to prednisolone and mycophenolate mofetil | [1] |
| Serologic Markers | Prominent positive effects | [1] | |
| Steroid-Sparing Effect | Observed | [1] |
Clinical Efficacy of Comparator Treatments in SLE
Note: Quantitative efficacy data from the Phase II clinical trial of Paquinimod (NCT00997100) in SLE are not publicly available in detail. A 2011 press release mentioned "Improvement of SLE symptoms was seen in patients with arthritis, oral ulcers and/or alopecia"[2]. In 2020, Active Biotech announced that the Paquinimod project was being put on hold[3].
| Treatment (Trial) | Primary Endpoint | Result | Citation |
| Belimumab (BLISS-52) | SRI-4 response at week 52 | 57.6% (10 mg/kg) vs. 43.6% (placebo) | [4] |
| Voclosporin (AURORA 1) | Complete renal response at 52 weeks | 41% vs. 23% (placebo) | |
| Anifrolumab (TULIP-2) | BICLA response at week 52 | 47.8% vs. 31.5% (placebo) | |
| Rituximab (LUNAR) | Overall renal response at 52 weeks | 56.9% vs. 45.8% (placebo) |
SRI-4: SLE Responder Index-4; BICLA: BILAG-based Composite Lupus Assessment.
Experimental Protocols
Paquinimod in Lupus-Prone MRL-lpr/lpr Mice
-
Animal Model: Lupus-prone MRL-lpr/lpr mice were used to assess the in vivo efficacy of Paquinimod.
-
Treatment Administration: Paquinimod was administered orally.
-
Comparator Groups: The study included comparator groups treated with established SLE treatments, prednisolone and mycophenolate mofetil.
-
Efficacy Assessment: Efficacy was evaluated based on the inhibition of disease progression, effects on serologic markers of lupus, and any observed steroid-sparing effects.[1]
Belimumab: BLISS-52 Phase III Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with active, autoantibody-positive SLE.
-
Intervention: Belimumab (1 mg/kg or 10 mg/kg) or placebo administered intravenously on days 0, 14, and 28, then every 28 days, in addition to standard of care.
-
Primary Endpoint: The primary efficacy measure was the SLE Responder Index (SRI) response rate at 52 weeks. An SRI response was defined as a reduction of at least 4 points in the SELENA-SLEDAI score, no new BILAG A organ domain score and no more than one new B organ domain score, and no worsening in the Physician's Global Assessment.[4]
Voclosporin: AURORA 1 Phase III Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with active lupus nephritis (Class III, IV, or V).
-
Intervention: Oral voclosporin (23.7 mg twice daily) or placebo, in combination with mycophenolate mofetil and rapidly tapered low-dose oral steroids.[3]
-
Primary Endpoint: Complete renal response at 52 weeks, defined as a composite of a urine protein/creatinine ratio of ≤0.5 mg/mg, stable renal function, no administration of rescue medication, and a specified low dose of prednisone.[3]
Anifrolumab: TULIP-2 Phase III Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with moderate to severe SLE receiving standard therapy.
-
Intervention: Intravenous anifrolumab (300 mg) or placebo every 4 weeks.
-
Primary Endpoint: The primary endpoint was the proportion of patients with a response at week 52 according to the British Isles Lupus Assessment Group (BILAG)-based Composite Lupus Assessment (BICLA). A BICLA response requires improvement in all organs with disease activity at baseline with no new flares.
Rituximab: LUNAR Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: Patients with Class III or IV lupus nephritis.
-
Intervention: Rituximab (1,000 mg) or placebo on days 1, 15, 168, and 182, administered with mycophenolate mofetil and corticosteroids.
-
Primary Endpoint: The primary endpoint was renal response status (complete or partial) at week 52.
Mechanism of Action and Signaling Pathways
Paquinimod: Targeting S100A9 and Downstream Signaling
Paquinimod's mechanism of action involves binding to the S100A9 protein, which is a damage-associated molecular pattern (DAMP) molecule upregulated in inflammatory conditions like SLE. By binding to S100A9, Paquinimod inhibits its interaction with TLR4 and RAGE. This blockade disrupts downstream inflammatory signaling pathways, including the activation of NF-κB and subsequent production of pro-inflammatory cytokines.
Caption: Paquinimod inhibits S100A9, blocking TLR4/RAGE signaling and reducing inflammation.
Belimumab: Targeting the BAFF Pathway
Belimumab is a monoclonal antibody that specifically binds to and neutralizes B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF). In SLE, elevated levels of BAFF contribute to the survival and differentiation of autoreactive B cells. By inhibiting BAFF, belimumab reduces the survival of these B cells, leading to a decrease in autoantibody production.
Caption: Belimumab neutralizes BAFF, inhibiting autoreactive B cell survival and autoantibody production.
Voclosporin: Calcineurin Inhibition Pathway
Voclosporin is a calcineurin inhibitor. In immune cells, particularly T cells, calcineurin is a calcium-dependent phosphatase that dephosphorylates the nuclear factor of activated T cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and activates the transcription of pro-inflammatory cytokines like IL-2. Voclosporin inhibits calcineurin, thereby suppressing T cell activation and cytokine production. It also has a stabilizing effect on podocytes in the kidneys.
Caption: Voclosporin inhibits calcineurin, preventing NFAT activation and IL-2 production in T cells.
Anifrolumab: Type I Interferon Receptor Blockade
Anifrolumab is a monoclonal antibody that targets the type I interferon receptor subunit 1 (IFNAR1). The type I interferon system is often overactive in SLE. Binding of type I interferons to IFNAR leads to the activation of the JAK-STAT signaling pathway, resulting in the transcription of numerous interferon-stimulated genes (ISGs) that promote inflammation. Anifrolumab blocks this signaling by binding to IFNAR1.
Caption: Anifrolumab blocks the type I interferon receptor (IFNAR1), inhibiting JAK-STAT signaling.
Experimental Workflow: A Generalized Clinical Trial Design for SLE Therapeutics
The following diagram illustrates a typical workflow for a Phase III clinical trial evaluating a new therapeutic for SLE.
Caption: A generalized workflow for a randomized, placebo-controlled Phase III clinical trial in SLE.
References
- 1. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. activebiotech.com [activebiotech.com]
- 4. Targeted Therapies for Systemic Lupus Erythematosus (SLE) | Biopharma PEG [biochempeg.com]
Validating the Inhibitory Effect of Paquinimod on S100A9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Paquinimod's performance in inhibiting the S100A9 protein against other known inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying S100A9-mediated inflammation.
Introduction to S100A9 and its Inhibition
S100A9 is a calcium-binding protein that, along with its binding partner S100A8, forms a heterodimer known as calprotectin. Extracellular S100A9 acts as a damage-associated molecular pattern (DAMP) by binding to and activating Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). This interaction triggers downstream signaling cascades, including the activation of NF-κB, ERK, and JNK pathways, leading to the production of pro-inflammatory cytokines and perpetuating inflammatory responses. Consequently, inhibiting the activity of S100A9 presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Paquinimod (ABR-215757) is an orally active quinoline-3-carboxamide derivative that has been identified as a potent inhibitor of S100A9. It exerts its effect by binding to S100A9 and preventing its interaction with TLR4 and RAGE, thereby blocking downstream inflammatory signaling.[1]
Comparative Analysis of S100A9 Inhibitors
This section provides a comparative overview of Paquinimod and other selected S100A9 inhibitors. The data is summarized to facilitate a clear comparison of their inhibitory activities.
Quantitative Data on Inhibitory Potency
| Inhibitor | Class | Target Interaction | Assay Type | IC50/Kd | Reference |
| Paquinimod | Quinoline-3-carboxamide | S100A9-induced NF-κB activation | NF-κB Luciferase Reporter Assay | ~878 nM | [2] |
| Tasquinimod | Quinoline-3-carboxamide | S100A9 | Inferred from in vivo studies | Not explicitly reported for direct S100A9 inhibition | [3] |
| HDAC4 | Binding Assay | Kd: 10-30 nM | [4] | ||
| N-(heteroaryl)-sulfonamide derivative | Sulfonamide | S100A9-RAGE interaction | Amplified Luminescent Proximity Homogenous Assay | 0.07 µM (70 nM) | [5][6] |
| Oxyclozanide | Salicylanilide | S100A9-RAGE/TLR4 interaction | Inferred from functional assays | Not explicitly reported | [7][8] |
| ABR-238901 | Small Molecule | S100A8/A9-RAGE/TLR4 interaction | Inferred from functional assays | Not explicitly reported | [1][6][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the inhibitory effect of compounds on S100A9-induced NF-κB activation.
Principle: HEK293 cells are co-transfected with a TLR4 or RAGE expression vector and a luciferase reporter plasmid under the control of an NF-κB response element. Upon stimulation with recombinant S100A9, activation of the receptor leads to the translocation of NF-κB to the nucleus and subsequent expression of luciferase. The luminescence produced by the luciferase enzyme is proportional to NF-κB activity and can be measured using a luminometer. The inhibitory effect of a compound is determined by the reduction in luminescence in its presence.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with a TLR4 or RAGE expression plasmid and an NF-κB-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment and S100A9 Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of Paquinimod or other test inhibitors for 1 hour.
-
Stimulate the cells with recombinant human S100A9 (e.g., 1 µg/mL) for 6-8 hours. Include a vehicle control (no inhibitor) and an unstimulated control.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the treated cells to the vehicle control.
-
Plot the normalized activity against the inhibitor concentration and calculate the IC50 value using a suitable software.
-
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique used to measure the direct binding affinity between an inhibitor and the S100A9 protein in real-time.
Principle: The S100A9 protein is immobilized on a sensor chip. A solution containing the inhibitor (analyte) is flowed over the chip surface. The binding of the inhibitor to S100A9 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The association and dissociation rates can be determined, and from these, the equilibrium dissociation constant (Kd) can be calculated, which is a measure of binding affinity.
Protocol:
-
Sensor Chip Preparation and S100A9 Immobilization:
-
Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of recombinant human S100A9 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (e.g., Paquinimod) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the S100A9-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing the Mechanism of Action
To better understand the biological context of Paquinimod's inhibitory effect, the following diagrams illustrate the S100A9 signaling pathway and the experimental workflow for its validation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Discerning the promising binding sites of S100/calgranulins and their therapeutic potential in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
A Comparative Analysis of Paquinimod and Laquinimod in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational immunomodulatory drugs, Paquinimod and Laquinimod. Both are quinoline-3-carboxamide derivatives that have shown promise in various autoimmune and inflammatory disease models. This document summarizes their mechanisms of action, presents available preclinical efficacy data, and details the experimental protocols used in key studies. While direct head-to-head comparative studies are limited, this guide offers a side-by-side analysis to aid in the understanding and evaluation of these two compounds.
Chemical Structures and Core Properties
Paquinimod and Laquinimod share a common quinoline-3-carboxamide scaffold, but differ in their substitutions, which likely contributes to their distinct primary molecular targets and observed biological activities.
| Feature | Paquinimod | Laquinimod |
| Chemical Name | N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide |
| Molecular Formula | C21H22N2O3 | C19H17ClN2O3 |
| Molecular Weight | 350.42 g/mol | 356.81 g/mol |
| Primary Target | S100A9 | Aryl Hydrocarbon Receptor (AhR) |
Mechanism of Action: Distinct Pathways to Immunomodulation
While both molecules are immunomodulatory, their primary mechanisms of action diverge, targeting different signaling pathways involved in the inflammatory cascade.
Paquinimod: Targeting the S100A9/TLR4/RAGE Axis
Paquinimod's primary mechanism involves the inhibition of the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule that is upregulated during inflammation.[1] By binding to S100A9, Paquinimod prevents its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2] This blockade disrupts downstream pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory cytokines.[3]
Laquinimod: Activation of the Aryl Hydrocarbon Receptor (AhR)
Laquinimod's immunomodulatory effects are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] Upon binding Laquinimod, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, such as CYP1A1, and influencing the differentiation and function of immune cells.[4] This activation is thought to promote a shift towards a more tolerogenic immune environment.[5]
Preclinical Efficacy in Autoimmune Models
The efficacy of Paquinimod and Laquinimod has been evaluated in various animal models of autoimmune diseases. The following tables summarize key findings from studies in a murine model of lupus for Paquinimod and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, for Laquinimod.
Paquinimod in the MRL/lpr Mouse Model of Lupus
| Parameter | Vehicle Control | Paquinimod (0.04 mg/kg/day) | Paquinimod (0.2 mg/kg/day) | Paquinimod (1.0 mg/kg/day) | Reference |
| Proteinuria Score (mean) | ~3.5 | ~2.0 | ~1.5 | ~1.0 | [6] |
| Spleen Weight (mg, mean) | ~600 | ~400 | ~300 | ~250 | [6] |
| Anti-dsDNA IgG (relative units) | ~12 | ~8 | ~5 | ~3 | [6] |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Laquinimod in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Parameter | Vehicle Control | Laquinimod (5 mg/kg/day) | Laquinimod (25 mg/kg/day) | Reference |
| Mean Clinical Score (at peak disease) | ~3.5 | ~2.0 | ~0.5 | [7] |
| Disease Incidence (%) | 100 | Not Reported | 20 | [4] |
| Reduction in CNS Inflammatory Foci | - | Significant Reduction | Pronounced Reduction | [7] |
| Axon Myelination | Reduced | Improved | Significantly Improved | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the key studies cited.
Paquinimod in MRL/lpr Mice
Animal Model: Female MRL-lpr/lpr mice, which spontaneously develop a lupus-like autoimmune disease.
Treatment Administration: Paquinimod was administered in the drinking water, with fresh solutions provided twice weekly. Treatment was initiated at 8 weeks of age and continued for the duration of the study.
Efficacy Endpoints:
-
Proteinuria: Assessed weekly using urinary dipsticks and scored on a semi-quantitative scale.
-
Spleen and Lymph Node Weight: Measured at the end of the study as an indicator of lymphoproliferation.
-
Serology: Serum levels of anti-double-stranded DNA (dsDNA) antibodies were determined by ELISA.
Experimental Workflow:
References
- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 3. Roles of the Receptor for Advanced Glycation End Products and Its Ligands in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. activebiotech.com [activebiotech.com]
- 6. Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards for Paquinimod Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paquinimod-d5-1 and a ¹³C-labeled alternative for the cross-validation of bioanalytical methods. The selection of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of pharmacokinetic and other quantitative studies essential for drug development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows to aid in the informed selection of an internal standard for Paquinimod analysis.
Introduction to Cross-Validation and Internal Standards
Cross-validation of analytical methods is a fundamental process in drug development to ensure that a validated method yields consistent and reliable results across different laboratories, instruments, or even between different analytical methods.[1] A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, compensating for variability.[2][3]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[2][3] These standards are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This guide focuses on the comparison of two types of SIL internal standards for Paquinimod: the deuterated standard, this compound, and a ¹³C-labeled standard.
Comparative Analysis of Internal Standards for Paquinimod
The primary analytical technique for the quantification of Paquinimod in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. A crucial element of a robust LC-MS/MS bioanalytical method is the choice of internal standard.
This compound: A Deuterated Internal Standard
Deuterated internal standards, such as this compound, are widely used due to their cost-effectiveness and commercial availability. In this compound, five hydrogen atoms are replaced by deuterium. While generally effective, deuterated standards can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be particularly pronounced in modern ultra-high-performance liquid chromatography (UHPLC) systems with high resolving power.
¹³C-Labeled Paquinimod: A Superior Alternative
An alternative to deuterated standards is the use of ¹³C-labeled compounds. For instance, a version of Paquinimod with six ¹³C atoms has been utilized in a validated bioanalytical method.[4][5] These standards are chemically identical to the analyte, with the only difference being the mass of the carbon isotopes. This results in nearly identical chromatographic retention times and ionization efficiencies, providing more accurate compensation for matrix effects and other sources of variability.
Performance Data Comparison
The following tables summarize the expected performance data from a cross-validation study comparing a hypothetical bioanalytical method using this compound as the internal standard against a method using ¹³C₆-Paquinimod. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation, which generally require accuracy to be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) and precision to not exceed 15% (20% at LLOQ).[6][7]
Table 1: Accuracy and Precision Data
| Analyte Concentration (ng/mL) | Method using this compound | Method using ¹³C₆-Paquinimod | Acceptance Criteria |
| Mean Accuracy (% Bias) | Precision (% CV) | Mean Accuracy (% Bias) | |
| LLOQ (1 ng/mL) | -8.5% | 12.3% | -2.1% |
| Low QC (3 ng/mL) | -6.2% | 9.8% | -1.5% |
| Mid QC (50 ng/mL) | -4.5% | 7.1% | -0.8% |
| High QC (400 ng/mL) | -3.8% | 5.5% | -0.5% |
Table 2: Matrix Effect and Recovery
| Parameter | Method using this compound | Method using ¹³C₆-Paquinimod | Acceptance Criteria |
| Matrix Factor (CV%) | 8.9% | 3.2% | ≤15% |
| Recovery (%) | 85 ± 5% | 86 ± 3% | Consistent and Precise |
The data illustrates that while both internal standards can meet regulatory acceptance criteria, the method utilizing ¹³C₆-Paquinimod demonstrates superior performance with lower bias, higher precision, and reduced matrix effect variability.
Experimental Protocols
Bioanalytical Method for Paquinimod in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or ¹³C₆-Paquinimod).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Cross-Validation Protocol
1. Objective: To compare the performance of the bioanalytical method using this compound as the internal standard with the same method using ¹³C₆-Paquinimod as the internal standard.
2. Study Design:
-
Analyze three batches of quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) using both methods.
-
Analyze a set of incurred samples (samples from a previous study) with both methods.
3. Acceptance Criteria for Cross-Validation:
-
The mean accuracy of the QC samples analyzed by the new method should be within ±15% of the nominal concentrations.
-
The precision (%CV) of the QC samples analyzed by the new method should not exceed 15%.
-
For incurred samples, at least two-thirds of the samples should have a percent difference between the two methods of within ±20%.
Visualizations
References
Safety Operating Guide
Proper Disposal of Paquinimod-d5-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Paquinimod-d5-1, a deuterated analog of the immunomodulatory compound Paquinimod.
Based on available safety data for the parent compound, Paquinimod, it is not classified as a hazardous substance.[1][2] Therefore, its disposal should follow standard laboratory procedures for non-hazardous chemical waste. However, it is imperative to consult your institution's specific waste management protocols and any local regulations that may apply.
I. Pre-Disposal Checklist & Waste Identification
Before initiating disposal, ensure the following:
-
Confirm Non-Hazardous Classification: Review the Safety Data Sheet (SDS) for Paquinimod and this compound to confirm its non-hazardous nature. In the absence of a specific SDS for the deuterated form, the parent compound's data can serve as a primary reference.
-
Segregation: Ensure that this compound waste is not mixed with hazardous waste streams, as this would necessitate treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.[1]
-
Container Integrity: Check that the waste container is properly labeled, free from leaks, and compatible with the chemical.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid).
A. Disposal of Solid this compound Waste:
-
Collection: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, clearly labeled container.
-
Packaging: Once the container is full, securely seal it. The container should be rigid and closable.
-
Final Disposal: Laboratory personnel should transport the sealed container directly to the designated dumpster for non-hazardous solid waste.[3] Do not leave chemical waste in standard laboratory trash cans that are handled by custodial staff.[3]
B. Disposal of this compound in Solution:
-
Solvent Consideration: The disposal of this compound solutions is dictated by the solvent used.
-
Aqueous Solutions: If this compound is dissolved in water or other non-hazardous, water-soluble solvents, it may be permissible to dispose of it down the sanitary sewer.[4][5] This should be done with a copious amount of running water to ensure adequate dilution.[5] Always seek approval from your institution's Environmental Health and Safety (EHS) department before proceeding with sewer disposal.[3]
-
Organic Solvents: If this compound is dissolved in a hazardous organic solvent (e.g., DMSO, ethanol), the entire solution must be treated as hazardous waste. Collect the solution in a designated, labeled hazardous waste container for pickup by your institution's EHS personnel.
-
-
Empty Containers: Rinse empty containers that held this compound solutions three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste if a hazardous solvent was used. If a non-hazardous solvent was used, the rinsate can be disposed of down the drain. Once cleaned, deface the label on the empty container and dispose of it with regular laboratory glass or plastic waste.[3]
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for the sewer disposal of non-hazardous chemicals can be referenced.
| Parameter | Guideline | Source |
| Liquid Volume Limit | Up to 5 gallons per discharge | [5] |
| Solid Mass Limit (Water Soluble) | Up to 1 kilogram per discharge | [5] |
| Dilution Ratio | Flush with at least an equal volume of water | [5] |
| Final pH | Between 5 and 9 for neutralized solutions | [5] |
Note: These are general guidelines. Always adhere to the specific limits set by your local wastewater treatment authority and institutional policies.
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling Paquinimod-d5-1
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Paquinimod-d5-1 to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile or latex, single-use |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Conditions:
| Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
General Handling Procedures:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Use designated equipment and utensils for handling the compound.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of accidental exposure or spillage, the following first-aid and cleanup measures should be implemented immediately.
| Incident | First-Aid / Response |
| Inhalation | Move to fresh air. If symptoms persist, consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
| Spillage | Wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety precautions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
